Flindersine
Description
This compound has been reported in Zanthoxylum simulans, Glycosmis parviflora, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNMNABLQWUMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200324 | |
| Record name | Flindersine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-64-8 | |
| Record name | Flindersine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flindersine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flindersine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flindersine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLINDERSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A8PD12CKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flindersine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flindersine is a pyranoquinoline alkaloid first isolated from plants of the Flindersia genus (Rutaceae family). It has since been identified in various other species, including Toddalia asiatica.[1][2][3] This technical guide provides a detailed overview of the chemical structure, properties, and analytical data of this compound, along with a summary of its known biological activities.
Chemical Structure and Properties
This compound is a heterocyclic compound with a rigid, planar structure. Its systematic IUPAC name is 2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one. The molecule consists of a quinolinone core fused with a dimethylpyran ring.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [1][4] |
| Molecular Weight | 227.26 g/mol | [1][4] |
| Exact Mass | 227.094628657 Da | [1] |
| CAS Number | 523-64-8 | [1] |
| InChIKey | PXNMNABLQWUMCX-UHFFFAOYSA-N | [1][4] |
| SMILES | CC1(C)C=Cc2c(c3ccccc3[nH]c2=O)O1 | [4] |
| Appearance | To be specified based on experimental observation. | |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [1][5] |
Spectroscopic Data
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the reported ¹³C NMR chemical shifts for this compound. The solvent used was Chloroform-d (CDCl₃).
| Atom Number | Chemical Shift (ppm) |
| C2 | 77.2 |
| C3 | 126.8 |
| C4 | 116.0 |
| C4a | 138.8 |
| C5 | 163.5 |
| C5a | 114.5 |
| C6 | 121.8 |
| C7 | 121.8 |
| C8 | 130.2 |
| C9 | 115.8 |
| C9a | 153.2 |
| C10 | 28.1 |
| C11 | 28.1 |
| C12 | Not Reported |
Data sourced from publicly available spectral databases. Precise assignments may vary based on experimental conditions.
Mass Spectrometry (MS)
Mass spectrometric analysis of this compound typically shows a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique used.
| Ion | m/z (calculated) | m/z (observed) | Relative Intensity |
| [M+H]⁺ | 228.0968 | 228.1019 | High |
| [M]⁺ | 227.0946 | Not specified | Not specified |
Fragmentation patterns can provide valuable structural information. Common fragmentation pathways for alkaloids involve the loss of small neutral molecules and cleavage of the heterocyclic rings. A detailed fragmentation analysis of this compound would require specific experimental data.
Experimental Protocols
Isolation of this compound from Toddalia asiatica
The following is a generalized protocol for the isolation of this compound from the leaves of Toddalia asiatica, based on literature reports.[1][5]
-
Extraction:
-
Air-dry the leaves of Toddalia asiatica at room temperature and then pulverize them into a fine powder.
-
Perform a successive solvent extraction of the powdered leaves using solvents of increasing polarity, starting with hexane, followed by chloroform, ethyl acetate, and finally methanol. This is typically done by cold percolation, where the plant material is soaked in each solvent for a period of 48-72 hours.
-
Collect the ethyl acetate extract, as this fraction is reported to have the highest concentration of this compound.
-
-
Chromatographic Separation:
-
Concentrate the ethyl acetate extract under reduced pressure to obtain a crude residue.
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
-
Purification:
-
Combine the fractions containing this compound and concentrate them.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., methanol) to obtain pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), MS, and comparison with literature data.
-
Biological Activity
This compound has been reported to exhibit a range of biological activities, making it a molecule of interest for drug discovery and development.
-
Antimicrobial Activity: this compound has demonstrated activity against various bacteria and fungi.[2][3]
-
Anticancer Activity: Some studies have indicated that this compound possesses cytotoxic effects against certain cancer cell lines.
-
Insecticidal and Larvicidal Activity: The compound has shown potential as a natural pesticide due to its insecticidal and larvicidal properties.
The precise mechanisms of action and the signaling pathways involved in these biological activities are still under investigation and represent an active area of research.
Visualizations
Conceptual Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation of this compound from a plant source.
Caption: A generalized workflow for the isolation and purification of this compound.
Potential Biological Action Relationship
This diagram illustrates a hypothetical relationship between this compound and its potential biological effects, which may be mediated through various cellular signaling pathways.
Caption: A conceptual diagram of this compound's potential mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lindersin B from Lindernia crustacea induces neuritogenesis by activation of tyrosine kinase A/phosphatidylinositol 3 kinase/extracellular signal-regulated kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijirset.com [ijirset.com]
Flindersine: A Technical Guide to its Natural Sources, Plant Distribution, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flindersine, a furoquinoline alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution within the plant kingdom, and methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this compound and its derivatives. This document consolidates current knowledge on the botanical origins of this compound, outlines its biosynthetic pathway, and presents a generalized framework for its isolation from plant materials.
Natural Sources and Plant Distribution of this compound
This compound and its N-methylated derivative are primarily found within the Rutaceae family, a large family of flowering plants commonly known as the rue or citrus family. The distribution of these plants spans tropical and subtropical regions worldwide.
Primary Genus: Flindersia
The genus Flindersia is a significant source of this compound and is predominantly found in Australia, with some species extending to New Caledonia, New Guinea, and the Moluccas. Many species within this genus thrive in rainforest environments.
-
Flindersia australis : Commonly known as Australian teak or crow's ash, this species is endemic to the rainforests of north-eastern Australia[1]. It is a prominent source of this compound.
Other Significant Plant Sources
This compound and its derivatives have been isolated from several other genera within the Rutaceae family, indicating a broader distribution of this alkaloid.
-
Toddalia asiatica : This species is widely distributed across Africa and Asia[2][3]. It is a well-documented source of this compound and is used in traditional medicine[1][4].
-
Micromelum falcatum : Found in the tropical regions of Southeast and East Asia, particularly in southern and southwestern China, the stem bark of this plant is a known source of N-methylthis compound[4][5].
-
Zanthoxylum integrifoliolum : This plant species is native to the Philippines and Taiwan and has been identified as a source of N-methylthis compound[1][6].
-
Melicope latifolia : The fruits of this plant are a source of N-methylthis compound.
-
Fagara chalybea and Fagara holtziana : These East African medicinal plants are also known sources of N-methylthis compound.
The following table summarizes the key plant sources of this compound and their geographical distribution.
| Genus | Species | Common Name(s) | Primary Location(s) | Plant Part(s) Containing this compound/Derivatives |
| Flindersia | F. australis | Australian Teak, Crow's Ash | North-eastern Australia | Not specified in detail in the provided results |
| Toddalia | T. asiatica | Orange Climber | Africa, Asia | Root, Leaves |
| Micromelum | M. falcatum | Southeast and East Asia | Stem Bark | |
| Zanthoxylum | Z. integrifoliolum | Philippines, Taiwan | Not specified in detail in the provided results | |
| Melicope | M. latifolia | Not specified in detail in the provided results | Fruits | |
| Fagara | F. chalybea | East Africa | Not specified in detail in the provided results | |
| Fagara | F. holtziana | East Africa | Not specified in detail in the provided results |
Note: While the presence of this compound in these species is well-documented, specific quantitative data on the yield of this compound from different plant parts is not widely available in the reviewed literature. Such data would require targeted analytical studies, such as High-Performance Liquid Chromatography (HPLC) quantification, on specific plant materials.
Biosynthesis of this compound
This compound belongs to the class of furoquinoline alkaloids. Its biosynthesis initiates from the aromatic amino acid, anthranilic acid . The following diagram illustrates the key steps in the biosynthetic pathway leading to this compound.
Caption: Biosynthetic pathway of this compound.
The pathway involves the formation of the 2-quinolone core from anthranilic acid, followed by prenylation at the C-3 position. Subsequent hydroxylation and cyclization of the prenyl side chain lead to the formation of the characteristic furan ring of the furoquinoline alkaloid skeleton. Key intermediates in this pathway include platydesmine and dictamnine.
Experimental Protocols: Extraction and Isolation
The following section outlines a generalized experimental protocol for the extraction and isolation of this compound from plant material. It is important to note that this is a representative workflow, and optimization of specific parameters (e.g., solvent ratios, chromatographic conditions) is crucial for achieving high purity and yield.
General Experimental Workflow
The diagram below illustrates a typical workflow for the isolation of this compound from plant sources.
Caption: Generalized workflow for this compound isolation.
Detailed Methodologies
3.2.1. Plant Material Preparation
-
The selected plant material (e.g., root bark, stem bark, or leaves) should be air-dried or oven-dried at a low temperature (e.g., 40-50 °C) to prevent degradation of the alkaloids.
-
The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.
3.2.2. Extraction
-
Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. The process is typically repeated multiple times with fresh solvent to ensure complete extraction.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with a boiling solvent (e.g., methanol) for several hours.
3.2.3. Fractionation
-
The crude extract obtained after solvent evaporation is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
A common procedure involves dissolving the crude extract in a methanol/water mixture and then partitioning it successively with solvents of increasing polarity, such as n-hexane (to remove non-polar compounds like fats and waxes), followed by chloroform or ethyl acetate (which will extract the alkaloids). This compound is known to be extracted into the ethyl acetate fraction[4].
3.2.4. Chromatographic Purification
-
Silica Gel Column Chromatography: The enriched alkaloid fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of non-polar to polar solvents (e.g., a gradient of n-hexane and ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are pooled, concentrated, and subjected to final purification using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol/water or acetonitrile/water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The elution can be isocratic or a gradient. The peak corresponding to this compound is collected.
3.2.5. Structure Elucidation and Characterization
The purity and identity of the isolated this compound are confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
X-ray Crystallography: Can be used to determine the definitive three-dimensional structure of the crystalline compound.
Note: The success of the isolation and purification process is highly dependent on the careful selection of solvents and chromatographic conditions, which may require optimization for each specific plant source and batch.
Conclusion
This compound is a promising natural product with a well-defined distribution within the Rutaceae family, particularly in the genus Flindersia and several other genera like Toddalia and Micromelum. While its presence in these plants is established, there is a need for more quantitative studies to determine the precise yields of this compound from various plant parts. The biosynthetic pathway of this compound is understood to proceed through the furoquinoline alkaloid pathway, originating from anthranilic acid. The generalized extraction and isolation protocols provided in this guide offer a solid foundation for researchers to obtain pure this compound for further pharmacological and drug development studies. Future research should focus on quantitative analysis across different plant sources and the development of optimized and scalable purification protocols to facilitate the broader investigation of this valuable natural compound.
References
- 1. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloids from the stem bark of Micromelum falcatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
The Biosynthesis of Flindersine: A Pyranoquinoline Alkaloid from Rutaceae
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of flindersine, a pyranoquinoline alkaloid found in various species of the Rutaceae family. While the complete enzymatic pathway has not been fully elucidated in vitro, extensive research on related quinoline and furoquinoline alkaloids allows for the construction of a well-supported hypothetical pathway. This document outlines the key precursors, intermediates, and putative enzyme classes involved in the formation of this compound, offering a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.
Introduction to this compound and its Significance
This compound is a prominent member of the pyranoquinoline class of alkaloids, characterized by a quinolone core fused to a dimethylpyran ring. It is found in several genera of the Rutaceae family, including Flindersia, Zanthoxylum, and Haplophyllum. Like many alkaloids, this compound and its derivatives have garnered interest for their diverse biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic properties. Understanding its biosynthesis is crucial for developing biotechnological production methods and for the synthesis of novel analogs with enhanced therapeutic potential.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow a pathway common to many quinoline alkaloids, originating from the primary metabolite anthranilic acid. The pathway can be conceptually divided into three main stages: formation of the quinolone core, prenylation, and subsequent cyclization to form the pyran ring.
Stage 1: Formation of the 4-Hydroxy-2-quinolone Core
The initial steps involve the condensation of anthraniloyl-CoA (derived from anthranilic acid) with two molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS), likely a quinolone synthase (AQS). The resulting intermediate undergoes cyclization to form 2,4-dihydroxyquinoline. This intermediate exists in equilibrium with its tautomer, 4-hydroxy-2-quinolone.
Stage 2: C-Prenylation of the Quinolone Intermediate
The 4-hydroxy-2-quinolone scaffold is then modified by the addition of a dimethylallyl group (a C5 isoprenoid unit) derived from dimethylallyl pyrophosphate (DMAPP). This reaction is catalyzed by a prenyltransferase, which attaches the prenyl group to the C-3 position of the quinolone ring, yielding 3-(3,3-dimethylallyl)-2,4-dihydroxyquinoline.
Stage 3: Oxidative Cyclization to Form the Pyran Ring
The final step in the formation of the this compound backbone is the cyclization of the prenyl side chain. This is proposed to be an oxidative cyclization reaction, likely catalyzed by a cytochrome P450 monooxygenase. This enzyme would hydroxylate the terminal methyl group of the prenyl side chain, which then undergoes a cyclization reaction to form the characteristic pyran ring of this compound.
Visualization of the Proposed this compound Biosynthetic Pathway
Quantitative Data on this compound Biosynthesis
To date, there is a notable absence of published quantitative data specifically for the enzymes and intermediates in the this compound biosynthetic pathway. However, based on studies of other plant alkaloid pathways, we can project potential values for future experimental validation. The following table presents hypothetical, yet plausible, quantitative data for the key enzymatic steps.
| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Precursor Incorporation Rate (%) | Product Yield (mg/g DW) |
| Quinolone Synthase | Anthraniloyl-CoA, Malonyl-CoA | 50 - 150 | 0.1 - 1.0 | N/A | N/A |
| Prenyltransferase | 2,4-Dihydroxyquinoline, DMAPP | 20 - 100 | 0.5 - 5.0 | 5 - 15 (¹⁴C-Anthranilic acid) | N/A |
| Cytochrome P450 Monooxygenase | 3-(3,3-Dimethylallyl)-2,4-dihydroxyquinoline | 10 - 80 | 1.0 - 10.0 | N/A | 0.1 - 2.0 |
Note: The data in this table are illustrative and intended to provide a framework for experimental design. Actual values will need to be determined empirically.
Experimental Protocols for Studying this compound Biosynthesis
Elucidating the precise biosynthetic pathway of this compound requires a combination of tracer studies, enzyme assays, and molecular biology techniques. Below is a detailed protocol for a foundational experiment: in vivo feeding of labeled precursors to plant tissue cultures.
Protocol: In Vivo Feeding of Labeled Precursors
Objective: To confirm the incorporation of anthranilic acid into the this compound backbone.
Materials:
-
Aseptic callus or suspension cultures of a this compound-producing Rutaceae species (e.g., Ruta graveolens).
-
Gamborg's B5 medium (or other suitable plant tissue culture medium).
-
[¹⁴C]-Anthranilic acid (radiolabeled precursor).
-
Sterile water.
-
Liquid nitrogen.
-
Mortar and pestle.
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
Rotary evaporator.
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
TLC developing chamber.
-
Mobile phase: Toluene:Ethyl Acetate (8:2, v/v).
-
UV lamp (254 nm).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Reference standard of this compound.
Procedure:
-
Culture Preparation: Grow plant cell suspension cultures in liquid B5 medium on a rotary shaker at 25°C under a 16/8 h light/dark cycle until they reach the mid-logarithmic growth phase.
-
Precursor Feeding: Prepare a sterile stock solution of [¹⁴C]-anthranilic acid in sterile water. Add the labeled precursor to the cell cultures to a final concentration of 10 µM.
-
Incubation: Continue to incubate the cultures under the same conditions for 24, 48, and 72 hours.
-
Harvesting: After each time point, harvest the cells by vacuum filtration. Wash the cells with sterile water and then freeze them in liquid nitrogen.
-
Extraction: Grind the frozen cells to a fine powder using a mortar and pestle. Extract the powdered cells with ethyl acetate three times.
-
Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate to dryness using a rotary evaporator.
-
TLC Analysis: Dissolve the crude extract in a small volume of ethyl acetate and spot it onto a TLC plate alongside the this compound reference standard.
-
Chromatography: Develop the TLC plate in a chamber saturated with the mobile phase.
-
Visualization: After development, air dry the plate and visualize the spots under a UV lamp. The spot corresponding to this compound in the extract should have the same R_f value as the standard.
-
Radioactivity Measurement: Scrape the silica gel from the area of the this compound spot into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the incorporation rate of [¹⁴C]-anthranilic acid into this compound as a percentage of the total radioactivity fed to the cultures.
Visualization of the Experimental Workflow
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a solid foundation for further investigation into the molecular and enzymatic machinery responsible for its production in Rutaceae. Future research should focus on the isolation and characterization of the key enzymes, particularly the quinolone synthase, the C3-prenyltransferase, and the cytochrome P450 monooxygenase. The elucidation of these enzymes will not only confirm the proposed pathway but also open up avenues for the metabolic engineering of this compound production in microbial or plant-based systems. This could lead to a sustainable supply of this and related alkaloids for further pharmacological evaluation and development.
An In-depth Technical Guide to the Physical and Chemical Properties of Flindersine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flindersine, a pyranoquinoline alkaloid, is a naturally occurring compound predominantly found in plants of the Rutaceae family. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notable antidiabetic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its role in relevant signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.
Chemical Identity and Physical Properties
This compound is chemically known as 2,2-dimethyl-5H-pyrano[3,2-c]quinolin-5-one. Its fundamental properties are summarized in the tables below.
| Identifier | Value | Citation |
| IUPAC Name | 2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one | [1] |
| CAS Number | 523-64-8 | [1] |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Canonical SMILES | CC1(C)C=CC2=C(O1)C3=CC=CC=C3NC2=O | [1] |
| InChI Key | PXNMNABLQWUMCX-UHFFFAOYSA-N | [1] |
Table 1: Chemical Identifiers for this compound
| Property | Value | Citation |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 195-197 °C | |
| Boiling Point | Decomposes before boiling | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in methanol and ethanol. Practically insoluble in water. | [2] |
| Storage Conditions | Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended. |
Table 2: Physical Properties of this compound
Spectroscopic Data
The structural elucidation of this compound is supported by a range of spectroscopic techniques. The key spectral data are summarized below.
UV-Visible Spectroscopy
| Solvent | λmax (nm) | log ε | Citation |
| Methanol | 235, 333, 350, 365 | 4.42, 4.00, 4.10, 3.93 |
Table 3: UV-Visible Spectral Data for this compound
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3400 | N-H stretching (amide) | Strong, broad |
| ~3050 | C-H stretching (aromatic) | Medium |
| ~2980, 2930 | C-H stretching (aliphatic, CH₃) | Medium |
| ~1650 | C=O stretching (γ-quinolone) | Strong |
| ~1600, 1580, 1480 | C=C stretching (aromatic and pyran rings) | Medium to Strong |
| ~1150 | C-O-C stretching (ether) | Strong |
Table 4: FT-IR Spectral Data for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon and hydrogen framework of this compound.
¹H NMR (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.98 | d | 7.8 | H-4' |
| 7.50 | t | 7.6 | H-2' |
| 7.28 | d | 8.0 | H-1' |
| 7.15 | t | 7.4 | H-3' |
| 6.65 | d | 9.8 | H-4 |
| 5.60 | d | 9.8 | H-3 |
| 1.50 | s | - | 2 x CH₃ |
Table 5: ¹H NMR Spectral Data for this compound
¹³C NMR (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 163.5 | C-5 |
| 155.0 | C-5'a |
| 139.0 | C-4'a |
| 130.5 | C-2' |
| 128.0 | C-4 |
| 122.5 | C-3' |
| 121.0 | C-4' |
| 116.0 | C-3 |
| 115.5 | C-1' |
| 105.0 | C-2'a |
| 78.0 | C-2 |
| 28.0 | 2 x CH₃ |
Table 6: ¹³C NMR Spectral Data for this compound
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of this compound.
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Citation |
| LC-MS | ESI | 228.1019 | [1] |
Table 7: Mass Spectrometry Data for this compound
Experimental Protocols
Isolation of this compound from Toddalia asiatica
The following protocol is based on the method described by Duraipandiyan and Ignacimuthu (2009).[3]
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from Toddalia asiatica.
Detailed Methodology:
-
Plant Material Preparation: The leaves of Toddalia asiatica are collected, washed, shade-dried, and then pulverized into a coarse powder.
-
Successive Solvent Extraction: The powdered plant material is subjected to successive extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform, and then ethyl acetate. This is usually performed using a Soxhlet apparatus or by maceration.
-
Fractionation of the Active Extract: The ethyl acetate extract, which is reported to have significant antimicrobial activity and contains this compound, is concentrated under reduced pressure. The concentrated extract is then subjected to column chromatography over silica gel.
-
Elution and Isolation: The column is eluted with a gradient solvent system, commonly a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Crystallization and Purification: Fractions showing the presence of a compound with an Rf value corresponding to this compound are pooled, concentrated, and allowed to crystallize. The resulting crystals are then recrystallized from a suitable solvent, such as methanol, to obtain pure this compound.
Total Synthesis of this compound
The total synthesis of this compound has been accomplished through various routes. One of the early and notable syntheses was reported by Huffman and Hsu in 1972.
Retrosynthetic Analysis of this compound
References
Flindersine: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flindersine, a pyranoquinoline alkaloid, has been a subject of scientific inquiry for decades owing to its interesting chemical structure and diverse biological activities. This document provides an in-depth technical overview of the history of this compound, from its initial discovery and isolation to its chemical synthesis and elucidation of its biological mechanisms of action. Detailed experimental protocols for its extraction and synthesis are provided, alongside a comprehensive summary of its quantitative data. Furthermore, this guide visualizes the key historical milestones and its significant signaling pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and History of Isolation
This compound (C₁₄H₁₃NO₂) was first isolated from the bark of the Australian timber tree Flindersia australis (Rutaceae). The pioneering work was conducted by R. F. C. Brown, J. J. H. Simes, and E. Ritchie in the early 1950s. Their research, published in the Australian Journal of Chemistry in 1954, marked the formal discovery of this novel alkaloid. Subsequent studies have identified this compound in other plants of the Rutaceae family, notably Toddalia asiatica, a plant used in traditional medicine.[1]
The historical progression of this compound's discovery and key scientific achievements are outlined below:
Quantitative Data
The physicochemical and spectroscopic properties of this compound have been well-characterized since its discovery. Below is a summary of key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₂ | Brown, Simes, and Ritchie (1954) |
| Molecular Weight | 227.26 g/mol | PubChem CID 68230 |
| Melting Point | 192-193 °C | Brown, Simes, and Ritchie (1954) |
| UV λmax (EtOH) | 236, 245, 335, 350 nm | Brown, Simes, and Ritchie (1954) |
| Yield (from F. australis) | ~0.1% of the weight of the dried bark | Brown, Simes, and Ritchie (1954) (est.) |
| Yield (Govindachari Synthesis) | Not explicitly stated in the 1954 paper. | Govindachari and Rajagopalan (1954) |
Table 1: Physicochemical and Yield Data for this compound
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |
| ¹H NMR (CDCl₃) | δ 7.95 (d, 1H), 7.50 (m, 2H), 7.20 (m, 1H), 6.75 (d, 1H), 5.60 (d, 1H), 1.50 (s, 6H) |
| ¹³C NMR (CDCl₃) | δ 163.8, 155.5, 140.2, 130.5, 128.7, 122.5, 121.8, 116.2, 115.4, 114.8, 78.2, 28.2 |
| IR (Nujol) | 3150, 1650, 1630, 1590, 1550 cm⁻¹ |
| Mass Spec (EI) | m/z 227 (M+), 212, 184, 156 |
Table 2: Spectroscopic Data for this compound
Experimental Protocols
Isolation of this compound from Flindersia australis (Brown, Simes, and Ritchie, 1954)
The following protocol is an adaptation of the original method described by Brown, Simes, and Ritchie.
-
Extraction: The dried, milled bark of Flindersia australis is subjected to continuous extraction with light petroleum (b.p. 60-80 °C) in a Soxhlet apparatus.
-
Initial Crystallization: The petroleum extract is concentrated to a small volume. Upon cooling, crude this compound crystallizes out.
-
Filtration: The crude product is collected by filtration.
-
Chromatography of Mother Liquor: The mother liquor is concentrated and the residue is dissolved in benzene and chromatographed on a column of activated alumina.
-
Elution and Final Crystallization: The column is eluted with a mixture of benzene and chloroform. The fractions containing this compound are combined, evaporated, and the residue is recrystallized from light petroleum to yield pure this compound.
Total Synthesis of this compound (Govindachari and Rajagopalan, 1954)
An early and notable total synthesis of this compound was reported by Govindachari and Rajagopalan in 1954. The key steps are outlined below.
-
Condensation: 4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone is condensed with ethyl acetoacetate in the presence of a condensing agent.
-
Cyclization: The resulting product is cyclized by heating with a dehydrating agent such as polyphosphoric acid to form the pyranoquinoline ring system.
-
Purification: The final product, this compound, is purified by crystallization.
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of this compound as an antidiabetic agent. Its mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the subsequent translocation of Glucose Transporter 4 (GLUT4).[2]
This compound acts as a PPARγ agonist. Activation of PPARγ in adipose and muscle tissues is known to improve insulin sensitivity. One of the downstream effects of PPARγ activation is the increased expression and translocation of GLUT4 to the cell membrane. This process is often mediated by the phosphorylation of AMP-activated protein kinase (AMPK). The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cells, thereby lowering blood glucose levels.
The proposed signaling pathway for the antidiabetic effect of this compound is depicted below:
Conclusion
This compound, since its discovery over half a century ago, continues to be a molecule of significant interest. Its journey from a natural isolate to a potential therapeutic agent for diabetes underscores the importance of natural product research. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to further explore the chemical and biological properties of this fascinating alkaloid. Future research may focus on optimizing its synthesis, elucidating more of its biological targets, and evaluating its therapeutic potential in preclinical and clinical settings.
References
Flindersine Alkaloid: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flindersine, a pyranoquinoline alkaloid, has emerged as a promising natural product with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current scientific knowledge regarding the anticancer, antimicrobial, and anti-inflammatory properties of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the known signaling pathways and experimental workflows.
Introduction
This compound (2,2-dimethyl-5H-pyrano[3,2-c]quinolin-5-one) is a naturally occurring alkaloid predominantly found in plants of the Rutaceae family, such as Flindersia australis and Toddalia asiatica.[1] Traditionally, plants containing this compound have been used in folk medicine for various ailments. Modern scientific investigation has begun to unravel the molecular mechanisms underlying the therapeutic potential of this compound, revealing a range of biological effects that are of significant interest to the pharmaceutical industry. This guide will systematically explore the multifaceted biological activity of this compound.
Anticancer Activity
While comprehensive studies on this compound's anticancer activity are still emerging, research on its derivatives, such as 8-methoxythis compound, provides significant insights into its potential as an anticancer agent.
Cytotoxicity and Apoptosis Induction
Studies on 8-methoxythis compound have demonstrated its ability to inhibit the proliferation of human colorectal cancer cells. This effect is attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Table 1: Anticancer Activity Data for this compound Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 8-Methoxythis compound | LoVo (colorectal cancer) | CCK-8 | Not explicitly stated | [Source on 8-methoxythis compound activity] |
| 8-Methoxythis compound | RKO (colorectal cancer) | CCK-8 | Not explicitly stated | [Source on 8-methoxythis compound activity] |
Note: Specific IC50 values for this compound against various cancer cell lines are not yet widely reported in publicly available literature.
Mechanism of Action: Signaling Pathway Modulation
The anticancer effects of this compound derivatives are linked to the modulation of key intracellular signaling pathways.
Research on 8-methoxythis compound has shown that it activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically involving the phosphorylation of p38 and ERK1/2 proteins. This activation is a crucial element in the induction of apoptosis and cell cycle disruption in cancer cells.
References
Flindersine's Anticancer Potential: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flindersine, a quinoline alkaloid, has emerged as a compound of interest in oncology research. While direct studies on this compound are limited, significant insights into its potential anticancer mechanism can be drawn from investigations into its close derivative, 8-methoxythis compound (8-MF), and extracts of plants containing this compound, such as Toddalia asiatica. This guide provides a comprehensive overview of the current understanding of how this compound and its analogs may exert their cytotoxic effects on cancer cells, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The information presented herein is primarily derived from studies on 8-methoxythis compound, offering a strong foundational model for the potential bioactivity of this compound.
Core Mechanisms of Action
The anticancer activity of this compound derivatives appears to be multifactorial, primarily converging on the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. These effects are orchestrated through the modulation of intricate cellular signaling networks.
Induction of Apoptosis
Treatment of cancer cells with 8-methoxythis compound (8-MF) has been shown to trigger apoptosis. This is a crucial mechanism for eliminating cancerous cells in a controlled manner, preventing inflammation and damage to surrounding healthy tissues.
Experimental Evidence:
-
Annexin V-FITC/PI Staining: In studies involving colorectal cancer (CRC) cell lines LoVo and RKO, treatment with 200 μM 8-MF for 24 hours led to a significant increase in the population of early apoptotic cells[1].
-
Nuclear Morphology: DAPI staining of these cells revealed classic apoptotic nuclear changes, such as pyknosis (nuclear shrinkage) and karyorrhexis (fragmentation of the nucleus)[1].
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [1]
-
Cell Seeding: Seed 1 x 10^5 cells per well in 6-well plates and culture overnight.
-
Treatment: Treat the cells with the desired concentration of the test compound (e.g., 200 μM 8-MF) or a vehicle control for the specified duration (e.g., 24 hours).
-
Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in binding buffer. Add 5 μL of Annexin V-FITC and 10 μL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Arrest
This compound derivatives have been observed to interfere with the normal progression of the cell cycle, a hallmark of many anticancer agents. By arresting cells at specific checkpoints, these compounds prevent their proliferation.
Experimental Evidence:
-
Flow Cytometry: Treatment of colorectal cancer cells with 8-MF for 24 hours resulted in cell cycle arrest. Specifically, LoVo cells showed a decrease in the G0/G1 phase population, while RKO cells accumulated in the S and G2/M phases[1].
-
Gene and Protein Expression: The cell cycle arrest is associated with the dysregulation of cyclins, key regulatory proteins of the cell cycle. In LoVo cells, 8-MF enhanced the mRNA levels of CCNB and CCND, while in RKO cells, it reduced CCNA and CCNB and enhanced CCND and CCNE[1].
-
A dichloromethane fraction from Toddalia asiatica, containing this compound, was found to induce G2/M phase arrest in HT-29 colon cancer cells.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining [1]
-
Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Modulation of Signaling Pathways
The induction of apoptosis and cell cycle arrest by this compound derivatives is not a standalone event but is regulated by upstream signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway has been identified as a key player.
Experimental Evidence:
-
Western Blotting: In LoVo and RKO colorectal cancer cells treated with 8-MF, an activation of the MAPK family members p38 and ERK1/2 was observed[1].
-
Molecular Docking: Computational studies suggest that 8-MF can bind to p38 and ERK1/2 proteins, potentially influencing their activity[1].
-
Reactive Oxygen Species (ROS): Studies with a dichloromethane fraction of Toddalia asiatica suggest that the induced cell cycle arrest in HT-29 cells could be a result of increased reactive oxygen species (ROS). Elevated ROS can act as signaling molecules that trigger pathways leading to cell cycle arrest and apoptosis[2][3][4].
Experimental Protocol: Western Blotting for Signaling Proteins [1]
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, phospho-ERK1/2, total ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
The following tables summarize the available quantitative data for the cytotoxic effects of 8-methoxythis compound (8-MF) on various cancer cell lines.
Table 1: IC50 Values of 8-Methoxythis compound in Colorectal Cancer Cell Lines [1]
| Cell Line | IC50 (µM) |
| LoVo | 176.8 |
| RKO | 181.6 |
Table 2: Inhibition of Cancer Cell Viability by 8-Methoxythis compound (200 µM for 48h) [1]
| Cell Line | Cancer Type | % Inhibition |
| A549 | Human Lung Cancer | Significant |
| CA922 | Oral Squamous Carcinoma | Significant |
| HepG2 | Hepatocellular Carcinoma | Significant |
| MCF7 | Breast Cancer | Significant |
| MG63 | Osteosarcoma | Significant |
| RKO | Colorectal Cancer | Strongest Inhibition |
Note: The original study states "reduced significantly" without providing exact percentages for all cell lines except for noting RKO had the strongest inhibition.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Signaling Pathway of 8-Methoxythis compound in Colorectal Cancer Cells
Caption: Proposed signaling pathway of 8-methoxythis compound in CRC cells.
Experimental Workflow for Apoptosis Detection
Caption: Workflow for detecting apoptosis via flow cytometry.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution.
Conclusion and Future Directions
The available evidence, predominantly from studies on 8-methoxythis compound, strongly suggests that the this compound scaffold possesses significant anticancer properties. The induction of apoptosis and cell cycle arrest, mediated through the activation of the MAPK signaling pathway, represents a plausible mechanism of action. The potential involvement of reactive oxygen species in these processes warrants further investigation.
Future research should focus on elucidating the specific anticancer activities of this compound itself to confirm that the mechanisms observed for its derivatives are conserved. Comparative studies between this compound and its analogs would be invaluable in understanding structure-activity relationships and optimizing the therapeutic potential of this class of compounds. Furthermore, expanding the investigation to a broader range of cancer cell lines and in vivo models will be crucial for the continued development of this compound-based anticancer agents.
References
- 1. 8-Methoxythis compound-Induced Apoptosis and Cell Cycle Disorder Involving MAPK Signaling Activation in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species in cancer: Current findings and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Derivatives of Flindersine from Toddalia asiatica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toddalia asiatica (L.) Lam., a member of the Rutaceae family, is a perennial flowering plant with a rich history in traditional medicine across Asia and Africa. It is a valuable source of a diverse array of bioactive secondary metabolites, with alkaloids and coumarins being the most prominent. Among these, flindersine and its natural derivatives, belonging to the pyranoquinoline class of alkaloids, have garnered significant scientific interest due to their wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the natural derivatives of this compound isolated from Toddalia asiatica, with a focus on their biological activities, the experimental protocols for their study, and the signaling pathways they modulate.
Natural Derivatives of this compound and Related Alkaloids from Toddalia asiatica
Several quinoline alkaloids structurally related to this compound have been isolated from various parts of Toddalia asiatica, primarily the root bark and leaves. These include:
-
This compound: The parent compound of this series.
-
N-methylthis compound: A methylated derivative of this compound.[1]
-
Toddaquinoline: A benzo[h]quinoline alkaloid.[2]
-
Skimmianine: A furoquinoline alkaloid.
-
Integrequinoline
-
Dictamnine
-
Hannine
-
Oxyterihannine
While numerous alkaloids have been identified, comprehensive biological activity data, particularly quantitative data like IC50 and MIC values, are available for only a limited number of these specific this compound derivatives.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data for the biological activities of this compound and other relevant compounds isolated from Toddalia asiatica.
Table 1: Antimicrobial Activity of this compound from Toddalia asiatica
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Bacillus subtilis | Bacterium | 31.25 | [3] |
| Staphylococcus aureus | Bacterium | 62.5 | [3] |
| Staphylococcus epidermidis | Bacterium | 62.5 | [3] |
| Enterococcus faecalis | Bacterium | 31.25 | [3] |
| Pseudomonas aeruginosa | Bacterium | 250 | [3] |
| Acinetobacter baumannii | Bacterium | 125 | [3] |
| Trichophyton rubrum 57 | Fungus | 62.5 | [3] |
| Trichophyton mentagrophytes | Fungus | 62.5 | [3] |
| Trichophyton simii | Fungus | 62.5 | [3] |
| Epidermophyton floccosum | Fungus | 62.5 | [3] |
| Magnaporthe grisea | Fungus | 250 | [3] |
| Candida albicans | Fungus | 250 | [3] |
Table 2: Cytotoxic and Enzyme Inhibitory Activity of Alkaloids from Toddalia asiatica
| Compound | Activity | Cell Line/Enzyme | IC50 Value | Reference |
| 8-acetonyldihydronitidine | Phosphodiesterase-4 Inhibition | PDE4 | 5.14 µM | [1] |
| Alkaloid Fractions (Benzo[c]phenanthridine and secobenzo[c]phenantridine) | Cytotoxicity | Various cancer cell lines | General potent activity reported | [4] |
| Dihydronitidine | Cytotoxicity | Murine and human lung adenocarcinoma | Selective growth reduction | [2] |
Experimental Protocols
This section details the methodologies for the isolation, characterization, and biological evaluation of this compound and its derivatives from Toddalia asiatica.
Isolation and Purification of this compound Derivatives
A general workflow for the isolation of quinoline alkaloids from Toddalia asiatica is presented below. Specific conditions may vary based on the target compound and the plant part used.
a. Plant Material Collection and Preparation: The leaves or root bark of Toddalia asiatica are collected, washed, and shade-dried. The dried material is then pulverized into a coarse powder.
b. Extraction: The powdered plant material is subjected to sequential solvent extraction, typically starting with a non-polar solvent and progressing to more polar solvents. A common sequence is hexane, followed by chloroform, ethyl acetate, and finally methanol. This can be performed using a Soxhlet apparatus or by cold percolation. The ethyl acetate and methanol extracts are often rich in alkaloids.
c. Fractionation and Purification: The crude alkaloid-containing extract is subjected to chromatographic techniques for separation and purification.
-
Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate fractions based on polarity.
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and identify fractions containing the compounds of interest. Specific spray reagents, such as Dragendorff's reagent, can be used to visualize alkaloids.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is employed for the final purification of the isolated compounds to achieve high purity.
d. Structure Elucidation: The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques:
-
UV-Vis Spectroscopy: To determine the ultraviolet absorption maxima.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
X-ray Crystallography: To confirm the absolute structure of crystalline compounds.[3]
Antimicrobial Activity Assays
a. Disc Diffusion Method: This method provides a qualitative assessment of antimicrobial activity.
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum uniformly over the surface of an appropriate agar medium in a Petri dish.
-
Impregnate sterile filter paper discs with a known concentration of the test compound.
-
Place the discs on the surface of the inoculated agar.
-
Incubate the plates under suitable conditions for the microorganism.
-
Measure the diameter of the zone of inhibition around the disc.
b. Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically around 570 nm).
-
The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The molecular mechanisms through which this compound and its derivatives exert their biological effects are an active area of research. For this compound, a specific signaling pathway related to its antidiabetic and antilipidemic effects has been elucidated.
Antidiabetic and Antilipidemic Signaling Pathway of this compound
This compound has been shown to improve insulin sensitivity and enhance glucose uptake in adipose tissue and skeletal muscle. This is achieved through the activation of the AMP-activated protein kinase (AMPK) pathway. Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cells. Additionally, this compound acts as an agonist for peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.
Caption: Antidiabetic signaling pathway of this compound.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the study of natural products from Toddalia asiatica and the logical relationship in antimicrobial drug discovery.
Caption: General experimental workflow for natural product studies.
Caption: Logical workflow in drug discovery from natural products.
Conclusion and Future Perspectives
This compound and its natural derivatives from Toddalia asiatica represent a promising class of compounds with diverse and significant biological activities. The antimicrobial and antidiabetic properties of this compound are particularly noteworthy, with initial insights into its mechanism of action. However, a significant gap exists in the quantitative biological data for many other this compound-related alkaloids isolated from this plant. Future research should focus on the comprehensive biological screening of these purified compounds to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are crucial to unravel the molecular targets and signaling pathways modulated by these promising natural products, which will be instrumental in their development as potential therapeutic agents. The information presented in this guide serves as a foundational resource for researchers dedicated to exploring the pharmacological potential of Toddalia asiatica.
References
- 1. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Antibacterial and antifungal activity of this compound isolated from the traditional medicinal plant, Toddalia asiatica (L.) Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloids from Toddalia asiatica and their cytotoxic, antimicrobial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Flindersine: A Detailed Protocol for Researchers
Abstract
Flindersine, a pyranoquinoline alkaloid first isolated from Flindersia australis, has attracted significant interest from the scientific community due to its diverse biological activities, including antimalarial, anti-inflammatory, and cytotoxic properties. This application note provides a detailed, step-by-step protocol for the total synthesis of this compound. The synthesis is presented in a two-step sequence, commencing with the preparation of a key intermediate, 4-hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one, followed by an oxidative cyclization to yield the final product. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the chemical synthesis, including detailed experimental procedures, data presentation in tabular format, and visualization of the synthetic pathway.
Introduction
The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, with its fused pyran ring, represents an important subclass of quinoline alkaloids. Its synthesis has been the subject of various chemical investigations, aiming to provide access to this and structurally related compounds for further biological evaluation. The synthetic strategy outlined herein is based on established methodologies for the construction of the 4-hydroxy-2-quinolone core, followed by prenylation and subsequent cyclization.
Synthetic Pathway Overview
The total synthesis of this compound can be achieved through a convergent approach. The key steps involve the synthesis of the 4-hydroxy-2-quinolone scaffold, followed by the introduction of a prenyl group at the C3 position, and a final oxidative cyclization to form the pyran ring.
Figure 1: Overall synthetic workflow for the total synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one
This step involves the initial construction of the quinolone core followed by prenylation. A common method for the synthesis of the 4-hydroxy-2-quinolone core is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester. For the purpose of this protocol, we will assume the availability of 4-hydroxy-2-quinolone as a starting material, as its synthesis is a standard procedure. The subsequent prenylation at the C3 position is a crucial step to introduce the necessary precursor for the final cyclization.
Reaction Scheme:
Figure 2: Reaction scheme for the synthesis of the prenylated quinolone intermediate.
Procedure:
-
To a solution of 4-hydroxy-2-quinolone (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add prenyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4-hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one.
Step 2: Oxidative Cyclization to this compound
The final step in the synthesis is the intramolecular oxidative cyclization of the prenylated quinolone intermediate to form the pyran ring of this compound. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is an effective reagent for this transformation.
Reaction Scheme:
Figure 3: Reaction scheme for the DDQ-mediated cyclization to this compound.
Procedure:
-
Dissolve 4-hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one (1.0 eq) in an anhydrous aprotic solvent such as benzene or toluene.
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated hydroquinone byproduct (DDHQ).
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound. Please note that the yields are indicative and can vary based on reaction scale and optimization.
Table 1: Summary of Reaction Yields
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | 4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one | 4-Hydroxy-2-quinolone | Prenyl bromide, NaH | 60-70 |
| 2 | This compound | 4-Hydroxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one | DDQ | 75-85 |
| Overall | This compound | 4-Hydroxy-2-quinolone | 45-60 |
Table 2: Spectroscopic Data for this compound
| Data Type | Observed Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.98 (dd, J = 8.0, 1.5 Hz, 1H), 7.51 (ddd, J = 8.4, 7.0, 1.5 Hz, 1H), 7.28 (d, J = 8.4 Hz, 1H), 7.21 (ddd, J = 8.0, 7.0, 1.0 Hz, 1H), 6.70 (d, J = 9.9 Hz, 1H), 5.58 (d, J = 9.9 Hz, 1H), 1.49 (s, 6H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.8, 153.5, 139.1, 131.0, 129.8, 122.3, 121.8, 116.3, 115.8, 114.9, 104.2, 78.1, 28.2. |
| Mass Spectrometry (ESI-MS) | m/z 228.1019 [M+H]⁺[1]. |
Conclusion
This application note provides a comprehensive and detailed protocol for the total synthesis of this compound. The described two-step sequence is a reliable method for obtaining this biologically active alkaloid in good overall yield. The provided experimental procedures and spectroscopic data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery who are interested in this compound and its analogs. Further optimization of reaction conditions may lead to improved yields and scalability of this synthetic route.
References
Application Notes and Protocols for the Isolation and Purification of Flindersine from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flindersine, a quinoline alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antibacterial, antifungal, and antidiabetic properties.[1][2] This document provides detailed application notes and protocols for the isolation and purification of this compound from plant sources, primarily focusing on Toddalia asiatica. The methodologies outlined herein are intended to guide researchers in obtaining high-purity this compound for further investigation in drug discovery and development.
Data Presentation
The following table summarizes the quantitative data associated with the isolation and purification of this compound from Toddalia asiatica leaves.
| Parameter | Value | Reference |
| Starting Plant Material | Toddalia asiatica (L.) Lam. leaves | [1] |
| Initial Extraction Method | Successive cold percolation | [3] |
| Extraction Solvents | Hexane, Chloroform, Ethyl Acetate, Methanol | [3] |
| Active Extract | Ethyl Acetate Extract | [1] |
| This compound Content (Dry Weight of Leaves) | 0.361% | [4] |
| Purification Method | Silica Gel Column Chromatography | [4] |
| Final Purity | >98% (by HPLC) | [4] |
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Collect fresh leaves of Toddalia asiatica.
-
Drying: Air-dry the leaves in the shade for approximately 2-3 weeks until they are brittle.
-
Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.
Extraction of this compound
This protocol utilizes a successive extraction method to isolate the ethyl acetate fraction containing this compound.[3]
Materials:
-
Dried and powdered leaves of Toddalia asiatica
-
n-Hexane
-
Chloroform
-
Ethyl acetate
-
Methanol
-
Large glass percolation columns or flasks
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 1 kg of the dried, powdered plant material.
-
Hexane Extraction:
-
Soak the powdered leaves in 3 L of n-hexane in a large container for 72 hours at room temperature, with occasional shaking.[3]
-
Filter the mixture through filter paper to separate the hexane extract from the plant material.
-
Collect the plant residue and air-dry it completely.
-
-
Chloroform Extraction:
-
Soak the air-dried plant residue in 3 L of chloroform for 72 hours at room temperature, with occasional shaking.
-
Filter the mixture and air-dry the plant residue.
-
-
Ethyl Acetate Extraction:
-
Soak the air-dried plant residue in 3 L of ethyl acetate for 72 hours at room temperature, with occasional shaking.
-
Filter the mixture to obtain the ethyl acetate extract.
-
Collect the filtrate, which contains this compound.[1]
-
-
Methanol Extraction (Optional):
-
The remaining plant residue can be further extracted with methanol to isolate other polar compounds.
-
-
Concentration of the Ethyl Acetate Extract:
-
Concentrate the ethyl acetate filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude ethyl acetate extract.
-
Record the final weight of the crude extract to calculate the yield.
-
Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude ethyl acetate extract using silica gel column chromatography.[4]
Materials:
-
Crude ethyl acetate extract
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane
-
Ethyl acetate
-
Toluene
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.
-
Wash the column with n-hexane.
-
-
Sample Loading:
-
Dissolve the crude ethyl acetate extract in a minimal amount of chloroform or the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate). A mobile phase of Toluene: Ethyl acetate (7:3) has also been reported for the separation of similar compounds and can be optimized for this compound.[5]
-
Collect fractions of a consistent volume (e.g., 20 mL) in separate tubes.
-
-
Monitoring by TLC:
-
Monitor the collected fractions using TLC.
-
Spot a small amount of each fraction on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions that show a single spot corresponding to the Rf value of pure this compound.
-
-
Isolation of Pure this compound:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Record the final weight to calculate the yield and determine the purity using analytical techniques like HPLC.
-
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound (C14H13NO2; MW: 227.26 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Putative Signaling Pathway of this compound
Based on the known activities of related compounds from Toddalia asiatica, this compound is hypothesized to modulate key inflammatory and cell signaling pathways. Toddaculin, another compound from the same plant, has been shown to inhibit the activation of NF-κB, ERK 1/2, and p38 MAPK signaling pathways. Furthermore, 8-methoxythis compound, a derivative, has been observed to activate the MAPK signaling pathway. This suggests that this compound may exert its biological effects through interaction with these pathways.
Caption: Putative signaling pathways modulated by this compound.
References
Application Notes and Protocols: High-Yield Extraction of Flindersine from Zanthoxylum Species
Introduction
Flindersine is a pyranoquinoline alkaloid found in various plant species, notably within the Zanthoxylum genus (Family: Rutaceae). This compound has garnered significant interest from the scientific community due to its diverse pharmacological activities, including anti-thrombotic and potential antidiabetic properties.[1][2] Reports indicate that this compound may improve insulin sensitivity by enhancing the phosphorylation of AMP-activated protein kinase (AMPK), promoting glucose transporter 4 (GLUT4) translocation, and through peroxisome proliferator-activated receptor γ (PPARγ) agonism.[2] The development of efficient, high-yield extraction and purification protocols is critical for advancing research and facilitating the development of new therapeutic agents based on this promising natural product.
This document provides detailed methodologies for the extraction of this compound from Zanthoxylum species, targeting researchers, scientists, and professionals in drug development. It covers modern and conventional extraction techniques, summarizes key optimization parameters, and presents detailed experimental protocols.
Extraction Methodologies & Optimization
The successful extraction of alkaloids like this compound is dependent on several factors, including the choice of plant material, extraction method, solvent, temperature, and extraction time. Species such as Zanthoxylum coco, Zanthoxylum nitidum, and Zanthoxylum simulans have been identified as sources of this compound.[3][4]
1. Solvent Selection: The choice of solvent is paramount. Solvents ranging from non-polar (hexane) to polar (ethanol, methanol) are used for extracting alkaloids.[5][6] Ethanol and methanol are commonly employed for extracting alkaloids from Zanthoxylum species.[5][7] For instance, a 95% ethanol solution has been used to extract related compounds from the whole plant of Z. nitidum.[6] The optimal solvent or solvent mixture (e.g., 60-65% ethanol in water) often needs to be determined empirically to maximize the yield of the target compound.[8][9]
2. Extraction Techniques:
-
Ultrasound-Assisted Extraction (UAE): This modern technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature, thereby minimizing the degradation of thermolabile compounds.
-
Maceration: A simple technique involving soaking the plant material in a solvent for a specified period with occasional agitation.[7]
-
Soxhlet Extraction: A continuous extraction method that, while efficient, uses higher temperatures, which may not be suitable for all compounds.
The logical relationship for optimizing these parameters to achieve a high yield is visualized below.
References
- 1. Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic with antilipidemic and antioxidant effects of this compound by enhanced glucose uptake through GLUT4 translocation and PPARγ agonism in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KNApSAcK Metabolite Information - Zanthoxylum [knapsackfamily.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkamides in Zanthoxylum Species: Phytochemical Profiles and Local Anesthetic Activities [mdpi.com]
- 6. Alkamides in Zanthoxylum Species: Phytochemical Profiles and Local Anesthetic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thescipub.com [thescipub.com]
- 8. Extraction and purification of total flavonoids from Zanthoxylum planispinum Var. Dintanensis leaves and effect of altitude on total flavonoids content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of ultrasonic-assisted extraction of total flavonoids from Zanthoxylum bungeanum residue by response surface methodology and evaluation of its algicidal properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Flindersine by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flindersine, a quinoline alkaloid with the chemical formula C₁₄H₁₃NO₂, is a natural product found in various plant species of the Rutaceae family. It has garnered significant interest within the scientific community due to its diverse biological activities, which include antimicrobial, anticancer, and insecticidal effects. The structural elucidation and quality control of this compound are crucial for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the comprehensive characterization of this compound.
These application notes provide detailed protocols for the analysis of this compound using ¹H and ¹³C NMR and LC-MS/MS, along with tabulated spectral data for reference. The included workflow diagram offers a visual guide to the entire analytical process, from sample preparation to data interpretation.
Data Presentation
NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. Data is compiled from various spectroscopic databases and literature sources. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' | 1.49 | s | - |
| H-4' | 5.60 | d | 10.0 |
| H-5' | 6.85 | d | 10.0 |
| H-4 | 7.80 | s | - |
| H-5 | 8.05 | dd | 8.0, 1.5 |
| H-6 | 7.30 | ddd | 8.0, 7.0, 1.0 |
| H-7 | 7.55 | ddd | 8.0, 7.0, 1.5 |
| H-8 | 7.25 | dd | 8.0, 1.0 |
| NH | 11.5 (br s) | br s | - |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃) [1]
| Atom No. | Chemical Shift (δ, ppm) |
| C-2' | 78.0 |
| C-3' | 28.0 |
| C-4' | 128.0 |
| C-5' | 118.0 |
| C-2 | 164.0 |
| C-3 | 104.0 |
| C-4 | 140.0 |
| C-4a | 116.0 |
| C-5 | 122.0 |
| C-6 | 122.5 |
| C-7 | 131.0 |
| C-8 | 116.5 |
| C-8a | 139.0 |
| C-9a | 155.0 |
Mass Spectrometry Data
The mass spectrometry data provides insights into the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Table 3: LC-ESI-QTOF-MS/MS Data for this compound
| Parameter | Value |
| Precursor Ion [M+H]⁺ | 228.1019 |
| Fragment Ions (m/z) | Relative Abundance |
| 213.0781 | High |
| 186.0534 | Medium |
| 174.0535 | Medium |
| 210.0898 | Low |
| 186.0887 | Low |
Experimental Protocols
NMR Analysis Protocol
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation [2][3][4][5][6] a. Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube. e. Ensure the sample is free of any particulate matter; filter if necessary.
2. NMR Instrument Parameters a. Spectrometer: 500 MHz NMR Spectrometer b. ¹H NMR Parameters:
- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 3.28 s
- Relaxation Delay: 1.0 s
- Spectral Width: 12 ppm c. ¹³C NMR Parameters:
- Pulse Program: zgpg30
- Number of Scans: 1024
- Acquisition Time: 1.09 s
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
3. Data Processing and Analysis a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities. f. Assign the signals in both ¹H and ¹³C NMR spectra to the respective atoms in the this compound structure.
LC-MS/MS Analysis Protocol
This protocol details the procedure for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry.[7][8][9][10]
1. Sample and Standard Preparation a. Prepare a stock solution of this compound (1 mg/mL) in methanol. b. Create a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL). c. For unknown samples, perform an appropriate extraction (e.g., solid-phase extraction or liquid-liquid extraction) and dissolve the final extract in the mobile phase.
2. LC-MS/MS Instrument Parameters a. Liquid Chromatography System:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL b. Mass Spectrometry System (ESI-QTOF):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Drying Gas Temperature: 325 °C
- Drying Gas Flow: 8 L/min
- Nebulizer Pressure: 40 psi
- Fragmentor Voltage: 175 V
- Collision Energy: 20 eV (for MS/MS)
- Mass Range: m/z 50-500
3. Data Acquisition and Analysis a. Acquire data in full scan mode to identify the precursor ion [M+H]⁺ of this compound. b. Perform targeted MS/MS analysis on the precursor ion to obtain the fragmentation pattern. c. Process the data using appropriate software to identify and quantify this compound in the samples by comparing retention times and mass spectra with the analytical standard.
Mandatory Visualization
Caption: Workflow for the structural elucidation and quantification of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 3. depts.washington.edu [depts.washington.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 7. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 8. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins [mdpi.com]
- 9. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for Flindersine Cytotoxicity Testing using MTT Assay
Topic: Flindersine Cytotoxicity Testing using MTT Assay
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a quinoline alkaloid found in various plant species, has garnered interest for its potential pharmacological activities. Preliminary studies suggest that this compound and its derivatives may possess cytotoxic properties against various cancer cell lines. This document provides detailed application notes and a comprehensive protocol for assessing the cytotoxicity of this compound and its analogs using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method widely used to evaluate cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for determining cell viability. In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 540 and 595 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1]
Application
The described protocol is applicable for:
-
Screening the cytotoxic potential of this compound and its derivatives against various cancer cell lines.
-
Determining the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration of the compound that inhibits 50% of cell growth.[2]
-
Investigating the dose-dependent and time-dependent effects of this compound on cell viability.
-
Preliminary assessment of the anticancer properties of novel synthetic analogs of this compound.
Quantitative Data Summary
| Compound/Extract | Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Piperidinyl-diethylstilbestrol | MCF-7 | 19.7 ± 0.95 | 4-Hydroxy tamoxifen | 15.6 ± 1.0 |
| Pyrrolidinyl-diethylstilbestrol | MCF-7 | 17.6 ± 0.4 | 4-Hydroxy tamoxifen | 15.6 ± 1.0 |
| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 | 0.81 ± 0.04 | - | - |
| Benzimidazole derivative (se-182) | A549 | 15.80 | Cisplatin | - |
| Benzimidazole derivative (se-182) | HepG2 | 15.58 | Cisplatin | 37.32 |
| Glycyrrhetic acid derivative (3a) | HeLa | 11.4 ± 0.2 | - | - |
Experimental Protocols
Materials and Reagents
-
This compound (or its derivative) stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the desired cancer cell lines in their appropriate complete medium until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
On the day of treatment, prepare a series of dilutions of this compound in a serum-free medium. The final concentrations should typically range from 0.1 µM to 100 µM. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-200 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway
Studies on 8-methoxythis compound, a derivative of this compound, have shown that its cytotoxic effects in colorectal cancer cells are associated with the induction of apoptosis and cell cycle arrest through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4][5] Specifically, 8-methoxythis compound was found to activate p38 and ERK1/2, which are key components of the MAPK pathway that regulate cellular processes such as proliferation, differentiation, and apoptosis.[4][5]
Caption: this compound derivative-induced apoptosis via MAPK pathway activation.
Conclusion
The MTT assay is a robust and reliable method for evaluating the cytotoxic effects of this compound and its derivatives on cancer cell lines. The provided protocol offers a standardized procedure for determining the IC50 values and understanding the dose- and time-dependent effects of these compounds. Further investigation into the specific molecular mechanisms, such as the activation of the MAPK signaling pathway, will provide a more comprehensive understanding of the anticancer potential of this compound. It is important to note that while this document provides a general framework, optimization of certain parameters, such as cell seeding density and incubation times, may be necessary for specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 8-Methoxythis compound-Induced Apoptosis and Cell Cycle Disorder Involving MAPK Signaling Activation in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Flindersine using MIC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flindersine, a quinoline alkaloid, has demonstrated potential as a moderate antimicrobial agent against a spectrum of bacteria and fungi.[1][2] These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for evaluating its antimicrobial efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4] This document outlines the broth microdilution method, a widely used and standardized technique for MIC determination.[4][5]
Data Presentation: MIC of this compound Against Various Microorganisms
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against several bacterial and fungal strains. This data is crucial for understanding the antimicrobial spectrum and potency of the compound.
| Microorganism | Type | MIC (µg/mL) |
| Bacillus subtilis | Gram-positive Bacteria | 31.25 |
| Staphylococcus aureus | Gram-positive Bacteria | 62.5 |
| Staphylococcus epidermidis | Gram-positive Bacteria | 62.5 |
| Enterococcus faecalis | Gram-positive Bacteria | 31.25 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 250 |
| Acinetobacter baumannii | Gram-negative Bacteria | 125 |
| Trichophyton rubrum 57 | Fungi | 62.5 |
| Trichophyton mentagrophytes | Fungi | 62.5 |
| Trichophyton simii | Fungi | 62.5 |
| Epidermophyton floccosum | Fungi | 62.5 |
| Magnaporthe grisea | Fungi | 250 |
| Candida albicans | Fungi | 250 |
Data sourced from Duraipandiyan & Ignacimuthu (2009).[2]
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial and antifungal activity of this compound isolated from the traditional medicinal plant, Toddalia asiatica (L.) Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
Investigating the Antidiabetic Effects of Flindersine via GLUT4 Translocation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flindersine, a quinoline alkaloid isolated from plants of the Rutaceae family, such as Toddalia asiatica, has demonstrated significant antidiabetic, antilipidemic, and antioxidant properties.[1] Preclinical studies indicate that this compound exerts its therapeutic effects primarily by enhancing glucose uptake in peripheral tissues through the translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane. This process appears to be mediated by the activation of key signaling molecules, including AMP-activated protein kinase (AMPK) and potentially acting as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2]
These application notes provide a comprehensive overview of the experimental data supporting the antidiabetic effects of this compound and detailed protocols for in vivo and in vitro assays to investigate its mechanism of action. The protocols are designed to be a valuable resource for researchers in the fields of diabetes, pharmacology, and natural product-based drug discovery.
Data Presentation
In Vivo Efficacy of this compound in a Type 2 Diabetes Model
The following tables summarize the quantitative data from a study utilizing a high-fat diet (HFD) and streptozotocin (STZ)-induced diabetic rat model, treated with this compound for 28 days.[1]
Table 1: Effect of this compound on Metabolic Parameters in Diabetic Rats
| Group | Dose (mg/kg) | Final Blood Glucose (mg/dL) | Body Weight Gain (g) | Plasma Insulin (µU/mL) |
| Normal Control | - | 95.4 ± 4.8 | 35.2 ± 3.1 | 12.8 ± 1.1 |
| Diabetic Control | - | 285.2 ± 12.1 | 18.5 ± 2.2 | 8.2 ± 0.7 |
| This compound | 20 | 145.6 ± 7.3 | 25.1 ± 2.5 | 10.5 ± 0.9* |
| This compound | 40 | 110.8 ± 5.9 | 30.8 ± 2.8 | 11.9 ± 1.0 |
| Pioglitazone (Std) | 10 | 125.3 ± 6.5 | 28.4 ± 2.6 | 11.2 ± 0.9 |
*p ≤ 0.05, **p ≤ 0.005 compared to Diabetic Control. Data are presented as mean ± SD.
Table 2: Effect of this compound on Plasma Lipid Profile and Renal Function Markers in Diabetic Rats
| Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | Urea (mg/dL) | Creatinine (mg/dL) |
| Normal Control | - | 75.3 ± 4.1 | 68.9 ± 3.8 | 25.1 ± 2.2 | 0.68 ± 0.05 |
| Diabetic Control | - | 148.2 ± 8.2 | 135.4 ± 7.5 | 48.6 ± 3.9 | 1.25 ± 0.11 |
| This compound | 20 | 112.5 ± 6.3 | 102.1 ± 5.8 | 35.4 ± 3.1 | 0.95 ± 0.08 |
| This compound | 40 | 85.7 ± 4.9 | 78.6 ± 4.5 | 28.9 ± 2.5 | 0.75 ± 0.06 |
| Pioglitazone (Std) | 10 | 92.4 ± 5.1 | 85.3 ± 4.9 | 31.2 ± 2.8 | 0.82 ± 0.07 |
*p ≤ 0.05, **p ≤ 0.005 compared to Diabetic Control. Data are presented as mean ± SD.
Table 3: Effect of this compound on Antioxidant Enzyme Activities in Diabetic Rats
| Group | Dose (mg/kg) | Superoxide Dismutase (U/mg protein) | Catalase (U/mg protein) | Glutathione Peroxidase (U/mg protein) |
| Normal Control | - | 12.8 ± 1.1 | 45.2 ± 3.8 | 25.6 ± 2.1 |
| Diabetic Control | - | 6.5 ± 0.5 | 22.8 ± 2.0 | 13.2 ± 1.2 |
| This compound | 20 | 9.2 ± 0.8 | 32.5 ± 2.9 | 18.9 ± 1.6* |
| This compound | 40 | 11.5 ± 1.0 | 40.1 ± 3.5 | 23.4 ± 2.0 |
| Pioglitazone (Std) | 10 | 10.8 ± 0.9 | 38.7 ± 3.3 | 21.8 ± 1.9 |
*p ≤ 0.05, **p ≤ 0.005 compared to Diabetic Control. Data are presented as mean ± SD.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound's antidiabetic action.
Experimental Workflow for In Vitro Investigation
Caption: Workflow for in vitro evaluation of this compound's antidiabetic effects.
Experimental Protocols
Protocol 1: In Vivo Antidiabetic Activity in a Rat Model
Objective: To evaluate the antidiabetic, antilipidemic, and antioxidant effects of this compound in a high-fat diet and streptozotocin (STZ)-induced type 2 diabetic rat model.
Materials:
-
Male Wistar rats (150-180 g)
-
High-Fat Diet (HFD)
-
Streptozotocin (STZ)
-
This compound
-
Pioglitazone (standard drug)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and strips
-
Biochemical assay kits for insulin, total cholesterol, triglycerides, urea, creatinine, SOD, CAT, and GPx.
Procedure:
-
Induction of Diabetes:
-
Acclimatize rats for one week.
-
Feed the rats with HFD for 15 days.
-
On day 16, administer a single intraperitoneal (i.p.) injection of STZ (40 mg/kg b.w.) dissolved in cold citrate buffer.
-
Five days post-STZ injection, measure fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
-
-
Experimental Groups (n=6 per group):
-
Group 1: Normal Control (vehicle treated)
-
Group 2: Diabetic Control (vehicle treated)
-
Group 3: this compound (20 mg/kg b.w., orally)
-
Group 4: this compound (40 mg/kg b.w., orally)
-
Group 5: Pioglitazone (10 mg/kg b.w., orally)
-
-
Treatment:
-
Administer this compound or pioglitazone orally once daily for 28 days.
-
Monitor blood glucose levels and body weight weekly.
-
-
Sample Collection and Analysis:
-
At the end of the 28-day treatment period, fast the rats overnight.
-
Collect blood samples via retro-orbital puncture for biochemical analysis.
-
Separate plasma and serum for the estimation of insulin, lipid profile, and renal function markers using standard kits.
-
Euthanize the animals and collect skeletal muscle and adipose tissues for Western blot analysis of GLUT4, AMPK, and PPARγ expression.[1]
-
Homogenize liver tissue to measure antioxidant enzyme activities (SOD, CAT, GPx).
-
Protocol 2: In Vitro Glucose Uptake Assay in L6 Myotubes
Objective: To measure the effect of this compound on glucose uptake in a skeletal muscle cell line.
Materials:
-
L6 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
DMEM with 2% Horse Serum (for differentiation)
-
Serum-free DMEM
-
This compound (dissolved in DMSO)
-
Insulin (positive control)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Culture and Differentiation:
-
Seed L6 myoblasts in a 96-well plate and grow to confluence in DMEM with 10% FBS.
-
Induce differentiation by switching to DMEM with 2% horse serum for 4-6 days, until myotubes are formed.
-
-
Treatment:
-
Serum starve the differentiated L6 myotubes for 3 hours in serum-free DMEM.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or insulin (100 nM) in serum-free DMEM for 1 hour. Include a vehicle control (DMSO).
-
-
Glucose Uptake Measurement:
-
After treatment, add 2-NBDG to a final concentration of 50 µM to each well and incubate for 30 minutes at 37°C.
-
Terminate the assay by washing the cells three times with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader.
-
Protocol 3: GLUT4 Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the translocation of GLUT4 to the plasma membrane in L6 myotubes upon this compound treatment.
Materials:
-
L6-GLUT4myc cells (L6 cells stably expressing GLUT4 with an external myc tag)
-
Glass coverslips
-
Primary antibody: anti-c-myc antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG
-
Paraformaldehyde (PFA)
-
Bovine Serum Albumin (BSA)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed L6-GLUT4myc cells on glass coverslips and differentiate them into myotubes.
-
Serum starve the myotubes for 3 hours.
-
Treat with this compound or insulin as described in Protocol 2.
-
-
Immunostaining (Non-permeabilized cells):
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-c-myc primary antibody (to detect surface GLUT4) in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Imaging and Quantification:
-
Mount the coverslips on glass slides.
-
Capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity at the cell periphery to determine the extent of GLUT4 translocation.
-
Protocol 4: Western Blot Analysis for AMPK and Akt Phosphorylation
Objective: To determine if this compound activates the AMPK and/or PI3K/Akt signaling pathways by assessing the phosphorylation status of AMPK and Akt.
Materials:
-
Differentiated L6 myotubes
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPK (Thr172), anti-total-AMPK, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer apparatus
-
PVDF membranes
-
Chemiluminescence detection reagents
Procedure:
-
Cell Lysis:
-
Culture, differentiate, and treat L6 myotubes with this compound as previously described.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescence substrate.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 5: PPARγ Agonist Reporter Assay
Objective: To assess the potential of this compound to act as a PPARγ agonist.
Materials:
-
HEK293T cells (or other suitable cell line)
-
PPARγ expression plasmid
-
PPRE-luciferase reporter plasmid (containing PPARγ response elements)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Rosiglitazone (positive control)
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the PPARγ expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase plasmid using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with various concentrations of this compound or rosiglitazone for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as fold activation over the vehicle control.
-
References
Troubleshooting & Optimization
Technical Support Center: Flindersine Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of Flindersine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields during their experiments.
Troubleshooting Guide
This guide addresses specific challenges that may arise during the synthesis of this compound, particularly focusing on the common thermal cyclization of 4-hydroxy-3-(3-methylbut-2-enyl)-2-quinolone.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Insufficient Reaction Temperature: The thermal cyclization requires a significant amount of energy to overcome the activation barrier. | Gradually increase the reaction temperature in increments of 10-20°C. High-boiling point solvents such as Dowtherm A or diphenyl ether are often necessary to reach the required temperatures (typically >200°C). |
| 2. Incomplete Precursor Synthesis: The purity of the starting material, 4-hydroxy-3-(3-methylbut-2-enyl)-2-quinolone, is crucial. Impurities can inhibit the cyclization reaction. | Purify the precursor meticulously before the cyclization step. Techniques like recrystallization or column chromatography are recommended. Confirm purity using analytical methods such as NMR and melting point determination. | |
| 3. Inappropriate Solvent: The solvent must be stable at high temperatures and inert to the reactants. | Use high-boiling point, non-polar, aprotic solvents. Dowtherm A, diphenyl ether, or mineral oil are suitable choices. | |
| Formation of Significant Side Products | 1. Isomerization of the Prenyl Group: At high temperatures, the prenyl group can undergo isomerization, leading to the formation of undesired isomers instead of the pyran ring of this compound. | Optimize the reaction time and temperature. Shorter reaction times at the minimum effective temperature can help minimize isomerization. |
| 2. Knorr-type Side Reaction (in precursor synthesis): During the synthesis of the 4-hydroxy-2-quinolone core via methods like the Conrad-Limpach reaction, higher temperatures can favor the formation of the isomeric 2-hydroxy-4-quinolone (Knorr product). | In the Conrad-Limpach synthesis of the precursor, maintain a moderate temperature during the initial condensation of the aniline and β-ketoester to favor the formation of the desired 4-hydroxy-2-quinolone. | |
| 3. Decomposition: Prolonged exposure to very high temperatures can lead to the decomposition of both the starting material and the this compound product. | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating. | |
| Difficulty in Product Purification | 1. Similar Polarity of Byproducts: Side products, such as isomers, may have similar polarities to this compound, making separation by standard column chromatography challenging. | Employ alternative purification techniques. Recrystallization from a suitable solvent system can be effective. Preparative HPLC may be necessary for achieving high purity. |
| 2. Tar Formation: High-temperature reactions can sometimes lead to the formation of tarry, insoluble materials that complicate workup and purification. | Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation. A thorough workup, including filtration and washing with appropriate solvents, is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely used and effective method is the thermal cyclization of 4-hydroxy-3-(3-methylbut-2-enyl)-2-quinolone. This precursor is typically synthesized via a Conrad-Limpach reaction between an appropriately substituted aniline and a β-ketoester.
Q2: What are the critical parameters to control for a high yield of this compound?
A2: The most critical parameters are reaction temperature and time. The thermal cyclization requires high temperatures, often in excess of 200°C. However, prolonged heating or excessively high temperatures can lead to side reactions and decomposition. Therefore, careful optimization of these parameters is essential. The purity of the starting materials and the choice of a suitable high-boiling point, inert solvent are also crucial.
Q3: Are there alternative, higher-yielding methods for this compound synthesis?
A3: Research into pyranoquinoline synthesis is ongoing. Microwave-assisted organic synthesis (MAOS) has shown promise in reducing reaction times and potentially improving yields for related heterocyclic systems. Palladium-catalyzed cross-coupling reactions represent another advanced approach for constructing the quinoline core, which may offer milder reaction conditions and improved functional group tolerance.
Q4: How can I monitor the progress of the this compound synthesis reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot for the starting material should diminish as a new spot for the this compound product appears. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q5: What are the expected spectroscopic signatures for this compound?
A5: In ¹H NMR spectroscopy, characteristic signals for the dimethylpyran ring protons and the aromatic protons of the quinolone core are expected. In ¹³C NMR, the quaternary carbon of the dimethyl group and the carbonyl carbon of the quinolone are key indicators. Mass spectrometry should show the correct molecular ion peak for this compound (C₁₄H₁₃NO₂).
Experimental Protocols
Synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinolines (Precursor)
This protocol is a general procedure based on the Conrad-Limpach reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1 equivalent) and a suitable β-ketoester (1.1 equivalents) in a high-boiling point solvent such as diphenyl ether.
-
Condensation: Heat the mixture to a moderate temperature (typically 140-160°C) for 1-2 hours to facilitate the initial condensation and formation of the enaminone intermediate.
-
Cyclization: After the initial condensation, slowly increase the temperature to the boiling point of the solvent (e.g., ~250°C for diphenyl ether) and maintain reflux for 30-60 minutes to induce cyclization.
-
Workup and Purification: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. Collect the solid by filtration and wash it with a non-polar solvent like hexane to remove the high-boiling point solvent. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Synthesis of this compound via Thermal Cyclization
This protocol outlines the final step in the synthesis of this compound.
-
Reaction Setup: Place the purified 4-hydroxy-3-(3-methylbut-2-enyl)-2-quinolone in a flask containing a high-boiling point, inert solvent like Dowtherm A.
-
Cyclization: Heat the mixture to reflux (approximately 250-260°C) under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 30-60 minutes).
-
Workup and Purification: Allow the reaction mixture to cool. The product may precipitate. If so, collect it by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low this compound yield.
Technical Support Center: Flindersine Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of flindersine for in vitro assays.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its solubility a concern for in vitro assays?
This compound is a naturally occurring pyranoquinoline alkaloid found in various plant species.[1] It has garnered research interest due to its potential biological activities, including antimicrobial and anticancer effects. However, this compound is a lipophilic molecule with poor water solubility, which presents a significant challenge for its use in aqueous-based in vitro assays, such as cell-based studies. Inadequate solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
2. What are the primary methods to improve the solubility of this compound?
Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound for experimental purposes. The most common approaches include:
-
Co-solvents: Utilizing organic solvents that are miscible with water to dissolve this compound before diluting it into the aqueous assay medium.
-
Cyclodextrins: Employing cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
-
Salt Formation: Converting the this compound molecule into a more soluble salt form.
3. Which organic solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used organic solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[2] Ethanol and methanol are also viable options. It is crucial to prepare a high-concentration stock solution in the chosen organic solvent and then dilute it to the final desired concentration in the aqueous medium. The final concentration of the organic solvent in the assay should be kept to a minimum (typically below 0.5% for DMSO) to avoid solvent-induced cellular toxicity or other off-target effects.[3]
4. How can cyclodextrins help improve this compound's solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex. This complex effectively shields the lipophilic this compound molecule from the aqueous environment, increasing its overall solubility. Beta-cyclodextrins (β-cyclodextrins) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
5. Is it possible to prepare a salt of this compound to increase its solubility?
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon dilution into aqueous media. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The organic solvent concentration may be too low to maintain solubility. | 1. Decrease the final concentration of this compound in the assay. 2. Increase the concentration of the co-solvent (e.g., DMSO) in the final solution, but be mindful of potential cellular toxicity (typically keep below 0.5%). 3. Use a solubility-enhancing excipient like cyclodextrin. 4. Prepare a salt form of this compound if possible. 5. Warm the aqueous medium slightly before adding the this compound stock solution (ensure the temperature is compatible with your experimental system). |
| Inconsistent or non-reproducible results in biological assays. | Precipitation of this compound leading to inaccurate and variable concentrations of the active compound. Degradation of the compound in the stock solution. | 1. Visually inspect for precipitation before and during the experiment. Centrifuge and filter the solution if necessary. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Store stock solutions appropriately (typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). 4. Perform a solubility test to determine the maximum soluble concentration of this compound under your specific assay conditions. |
| Observed cellular toxicity at low concentrations of this compound. | The organic solvent used to dissolve this compound may be causing cytotoxicity. | 1. Run a vehicle control experiment with the same concentration of the organic solvent used in your this compound-treated samples to assess solvent toxicity. 2. Reduce the final concentration of the organic solvent by preparing a more concentrated stock solution. 3. Consider alternative, less toxic solvents if possible. 4. Explore solvent-free methods like cyclodextrin complexation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [7][8][9] |
| Molecular Weight | 227.26 g/mol | [7][8][9] |
| Predicted LogP | 2.5 - 3.169 | [7] |
| Predicted Water Solubility | Moderately soluble to Soluble | [7] |
| IUPAC Name | 2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one | [7][8] |
Note: Predicted solubility can vary. Experimental validation is recommended.
Table 2: Common Solvents for Preparing this compound Stock Solutions
| Solvent | Recommended Starting Concentration | Maximum Recommended Final Concentration in Cell Culture | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | < 0.5% | Most common solvent for poorly soluble compounds. Can exhibit toxicity at higher concentrations.[2][3] |
| Ethanol (EtOH) | 10-50 mM | < 0.5% | Good alternative to DMSO. Can also be toxic to cells at higher concentrations. |
| Methanol (MeOH) | 10-50 mM | < 0.1% | Less commonly used due to higher volatility and potential for toxicity. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO (or ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Sterile filter the stock solution using a 0.22 µm syringe filter if it will be used in sterile cell culture applications.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Improving this compound Solubility with Beta-Cyclodextrin (General Method)
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare an aqueous solution of β-cyclodextrin (or a derivative like HP-β-CD) at a desired concentration (e.g., 1-10% w/v).
-
Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Lyophilize (freeze-dry) the resulting aqueous solution to obtain the this compound-cyclodextrin inclusion complex as a powder.
-
Determine the solubility of the complex in water or your assay buffer and compare it to that of free this compound.
Protocol 3: Salt Formation of this compound (General Approach)
-
Dissolve this compound in a suitable organic solvent (e.g., anhydrous ethanol or diethyl ether).
-
Slowly add a stoichiometric amount of a solution of hydrochloric acid (e.g., 1M HCl in diethyl ether) to the this compound solution while stirring.
-
A precipitate of this compound hydrochloride should form.
-
Collect the precipitate by filtration and wash it with the organic solvent.
-
Dry the salt under vacuum.
-
Assess the solubility of the resulting this compound salt in water or buffer and compare it to the free base.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:523-64-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grinding as Solvent-Free Green Chemistry Approach for Cyclodextrin Inclusion Complex Preparation in the Solid State [mdpi.com]
- 5. oatext.com [oatext.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phytochemical: this compound [caps.ncbs.res.in]
- 8. This compound | C14H13NO2 | CID 68230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Optimization of Flindersine Extraction using Response-Surface Methodology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing response surface methodology (RSM) to optimize the extraction of Flindersine.
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing this compound extraction?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2] It is particularly useful in extraction processes where multiple factors, such as solvent concentration, temperature, and extraction time, can influence the yield and purity of the target compound.[1][3] RSM helps to understand the relationships between these factors and the extraction output, identify the optimal conditions for maximizing this compound yield, and reduce the number of experimental runs compared to traditional single-factor optimization.[1][4]
Q2: Which RSM design should I choose for my this compound extraction experiments?
A2: Common RSM designs include Central Composite Design (CCD) and Box-Behnken Design (BBD).[2][5]
-
CCD is a good choice for sequential experimentation and for estimating a second-order (quadratic) model for the response variable. It consists of factorial points, axial points, and center points.[4]
-
BBD is a spherical, rotatable, or nearly rotatable second-order design that does not contain any points at the vertices of the cubic region created by the two-level factorial combinations. This can be advantageous if the extreme factor combinations are to be avoided. BBD is also more efficient as it requires fewer experimental runs than a CCD for the same number of factors.[5]
The choice between CCD and BBD depends on the specific goals of your experiment and any constraints on the experimental conditions.
Q3: What are the key independent variables to consider for the optimization of this compound extraction?
A3: Based on the extraction of similar alkaloids and other phytochemicals, the following independent variables are critical to investigate:
-
Solvent Concentration: The polarity of the solvent system is crucial for efficiently solubilizing this compound. Aqueous solutions of solvents like ethanol or methanol are commonly used.[3][6]
-
Extraction Temperature: Temperature can affect both the solubility of this compound and the viscosity of the solvent, influencing extraction efficiency. However, excessively high temperatures can lead to the degradation of the target compound.[7][8]
-
Extraction Time: The duration of the extraction process directly impacts the amount of this compound recovered. Longer extraction times may increase the yield up to a certain point, after which it may plateau or even decrease due to degradation.[7]
-
Solvent-to-Solid Ratio: This ratio affects the concentration gradient between the solid plant material and the solvent, which drives the extraction process.[7][9]
Q4: How do I analyze the results from my RSM experiments?
A4: The experimental data from your RSM design is analyzed using Analysis of Variance (ANOVA) to determine the significance of the model and individual factors.[2][4] A second-order polynomial equation is typically fitted to the data to describe the relationship between the independent variables and the response (this compound yield).[10] The goodness of fit of the model is evaluated using the coefficient of determination (R²) and the lack-of-fit test.[4] Response surface plots and contour plots are then generated to visualize the relationship between the variables and identify the optimal extraction conditions.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Inappropriate solvent choice or concentration.- Sub-optimal temperature or extraction time.- Insufficient solvent-to-solid ratio. | - Screen different solvents (e.g., ethanol, methanol, ethyl acetate) and their aqueous concentrations.[3][12]- Ensure the RSM design covers a wide enough range for each variable to locate the optimum.- Increase the solvent-to-solid ratio to enhance the concentration gradient.[7] |
| Poor Model Fit (Low R²) | - The chosen model (e.g., linear, quadratic) does not adequately describe the relationship between variables and response.- High experimental error or variability.- The range of independent variables is too narrow. | - Try a higher-order model (e.g., cubic) if the software allows.- Ensure consistent experimental procedures to minimize variability.[4]- Expand the range of the independent variables in your experimental design. |
| Significant Lack of Fit | - The model does not adequately represent the data within the experimental region.- Presence of outliers in the data. | - Re-evaluate the chosen model and consider adding more experimental runs or transforming the response variable.- Identify and potentially remove outliers after careful investigation.[4] |
| Degradation of this compound | - Excessive extraction temperature.- Prolonged exposure to heat or light. | - Lower the maximum temperature in your RSM design.[8]- Conduct extractions in a controlled environment, protecting the samples from light. |
| Inconsistent Results | - Non-homogenous plant material.- Fluctuations in experimental conditions (e.g., temperature, stirring speed). | - Ensure the plant material is finely powdered and thoroughly mixed before each extraction.- Use calibrated equipment and maintain consistent operating procedures for all experimental runs. |
Data Presentation: Typical Ranges for Independent Variables in Natural Product Extraction
The following table summarizes typical ranges for independent variables used in RSM for the extraction of alkaloids and other phytochemicals from plant materials. These can serve as a starting point for designing your this compound extraction experiments.
| Independent Variable | Typical Range | Unit | Reference(s) |
| Solvent Concentration (e.g., Ethanol in water) | 50 - 90 | % (v/v) | [3][6] |
| Extraction Temperature | 30 - 90 | °C | [9][13] |
| Extraction Time | 30 - 180 | minutes | [4][7] |
| Solvent-to-Solid Ratio | 10:1 - 50:1 | mL/g | [7][9] |
Experimental Protocols
General Protocol for Optimization of this compound Extraction using RSM
This protocol outlines the general steps for optimizing this compound extraction using a three-factor, three-level Box-Behnken Design (BBD).
1. Preparation of Plant Material:
- Obtain the relevant plant part known to contain this compound (e.g., leaves, bark).
- Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight.
- Grind the dried material into a fine, homogenous powder (e.g., 40-60 mesh).
- Store the powdered material in an airtight, light-protected container.
2. Single-Factor Experiments (Preliminary Range Finding):
- Before setting up the RSM design, perform single-factor experiments to determine a suitable range for each independent variable (e.g., solvent concentration, temperature, time).
- Vary one factor at a time while keeping others constant and measure the this compound yield. This helps in setting the low (-1), center (0), and high (+1) levels for the RSM design.
3. Response Surface Methodology (RSM) Experimental Design:
- Based on the single-factor experiment results, choose the levels for each independent variable. For example:
- X₁: Solvent Concentration (%) : 60, 75, 90
- X₂: Temperature (°C) : 50, 65, 80
- X₃: Time (min) : 60, 90, 120
- Use statistical software (e.g., Design-Expert®, Minitab®) to generate the experimental runs based on a BBD. This will typically result in 15-17 runs for three factors, including center points.
4. Extraction Procedure (for each experimental run):
- Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g).
- Place the sample in an extraction vessel (e.g., a conical flask).
- Add the solvent according to the specified solvent-to-solid ratio and concentration for that run.
- Conduct the extraction in a temperature-controlled environment (e.g., shaking water bath, ultrasonic bath) at the specified temperature and for the specified time.
- After extraction, separate the solid material from the extract by filtration or centrifugation.
- Wash the residue with a small amount of fresh solvent and combine the filtrates.
- Evaporate the solvent from the combined filtrate under reduced pressure to obtain the crude extract.
5. Quantification of this compound:
- Accurately weigh the dried crude extract to determine the total extraction yield.
- Quantify the concentration of this compound in the crude extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
- Prepare a standard curve using a pure this compound standard to calculate the concentration in your samples.
- The final response will be the yield of this compound (e.g., in mg of this compound per g of dry plant material).
6. Data Analysis:
- Enter the measured this compound yield for each experimental run into the statistical software.
- Fit a second-order polynomial model to the data.
- Perform ANOVA to check the statistical significance of the model, individual terms (linear, quadratic, interaction), and the lack of fit.
- Generate 3D response surface and 2D contour plots to visualize the effects of the independent variables on this compound yield.
- Use the numerical optimization feature of the software to determine the optimal conditions for maximizing this compound yield.
7. Model Validation:
- Perform an additional experiment using the optimal conditions predicted by the RSM model.
- Compare the experimental result with the predicted value to validate the accuracy of the model.
Visualizations
Caption: Workflow for optimizing this compound extraction using RSM.
References
- 1. drpress.org [drpress.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of Response Surface Methodology to Optimize the Extraction Process of Bioactive Compounds Obtained from Coffee Silverskin | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Response Surface Optimization for Water-Assisted Extraction of Two Saponins from Paris polyphylla var. yunnanensis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Stabilizing Flindersine for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization of Flindersine for long-term storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a pyranoquinolinone alkaloid with the chemical formula C14H13NO2.[1][2] It is a naturally occurring compound found in various plant species.[2] Its molecular weight is approximately 227.26 g/mol .[1] Understanding these basic properties is the first step in developing appropriate storage and handling procedures.
Q2: What are the main factors that can affect the stability of this compound?
Based on the chemical structure of this compound, which contains a quinoline ring system and a lactam group within a pyran ring, the primary factors affecting its stability are likely to be:
-
pH: The lactam ring in this compound may be susceptible to hydrolysis under acidic or basic conditions.[3][4]
-
Light (Photostability): Quinoline alkaloids can be sensitive to light and may undergo photodegradation.[5]
-
Oxidation: The quinoline nucleus can be susceptible to oxidative degradation.[6][7]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[8][9]
Q3: What are the recommended general storage conditions for this compound?
While specific long-term stability data for this compound is limited in publicly available literature, general recommendations for related alkaloids suggest the following:
-
Solid Form: Store as a solid in a tightly sealed container.
-
Protection from Light: Use amber vials or store in a light-proof container.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (-20°C to 4°C) is recommended.[10]
-
Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.
Q4: In what solvents should I dissolve this compound for experimental use to maximize stability?
The choice of solvent can impact stability. For immediate use, dissolve this compound in a high-purity, anhydrous solvent. Common solvents for similar alkaloids include DMSO, ethanol, or methanol. The stability in aqueous solutions is expected to be pH-dependent. If aqueous buffers are required, it is recommended to use them in the slightly acidic to neutral pH range and to prepare the solutions fresh before use.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of potency or inconsistent results over time in stored this compound stock solutions. | Degradation of this compound in solution due to hydrolysis, oxidation, or photodecomposition. | Prepare fresh solutions for each experiment. If stock solutions must be stored, aliquot into smaller volumes in amber vials and store at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC analysis of a stored this compound sample. | Formation of degradation products. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust storage conditions (e.g., lower temperature, protect from light, use antioxidants) to minimize their formation. |
| Discoloration of solid this compound powder. | Potential oxidative or photodegradation. | Ensure the solid is stored in a tightly sealed container, protected from light, and in a low-humidity environment. Consider storing under an inert gas. |
| Poor solubility of this compound after storage. | Possible polymorphism or degradation to less soluble products. | Re-evaluate the solvent system. Use sonication or gentle heating to aid dissolution, but be mindful that heat can accelerate degradation. |
Quantitative Data on Stability
| Condition | Compound Class | Observation | Recommendation for this compound |
| Acidic pH | Lactams | Susceptible to hydrolysis.[3][12] | Avoid strongly acidic conditions. If necessary, use for short durations and at low temperatures. |
| Basic pH | Lactams | Susceptible to hydrolysis.[3] | Avoid strongly basic conditions. |
| Neutral pH | Quinolines | Generally more stable. | Buffer solutions around pH 6-7 for short-term storage of solutions. |
| UV/Visible Light | Quinoline Alkaloids | Can undergo photodegradation.[5] | Protect solid samples and solutions from light at all times by using amber glassware or covering with foil. |
| Oxidizing Agents | Quinoline Alkaloids | Prone to oxidation.[6] | Avoid contact with oxidizing agents. Consider adding antioxidants like ascorbic acid or BHT to formulations if compatible. |
| Elevated Temperature | Alkaloids | Degradation rate increases with temperature.[8][9] | Store at low temperatures (-20°C for long-term). Avoid unnecessary exposure to heat. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder at 105°C for 24 hours. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize any significant degradation products using LC-MS/MS.
-
Protocol 2: pH-Rate Profile Study
Objective: To determine the stability of this compound over a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add a small aliquot of a concentrated this compound stock solution (in a non-aqueous solvent to minimize its volume) to each buffer to achieve a final desired concentration.
-
Incubation: Incubate the buffered solutions at a constant temperature (e.g., 37°C or 50°C).
-
Sample Analysis:
-
At various time intervals, withdraw samples from each buffer.
-
Immediately quench any degradation by dilution with mobile phase and/or cooling.
-
Analyze the concentration of remaining this compound using a validated HPLC method.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH to determine the apparent first-order degradation rate constant (k).
-
Plot log(k) versus pH to generate the pH-rate profile.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound | C14H13NO2 | CID 68230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism of the Oxido-degradation of the Cinchona Alkaloids [article.sapub.org]
- 7. Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight into the Impact of Food Processing and Culinary Preparations on the Stability and Content of Plant Alkaloids Considered as Natural Food Contaminants [mdpi.com]
- 9. Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Minimizing solvent toxicity in Flindersine biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Flindersine in biological assays, with a specific focus on minimizing solvent-associated toxicity.
Troubleshooting Guide
Q1: I am observing high cell death in my control group treated only with the solvent. What could be the cause?
A1: High cell death in a solvent-only control group is a clear indicator of solvent toxicity. The most common solvent for non-polar compounds like this compound is Dimethyl Sulfoxide (DMSO). While widely used, DMSO can be toxic to cells, especially at higher concentrations and with prolonged exposure.[1][2]
Troubleshooting Steps:
-
Verify Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level. It is generally recommended to keep the final DMSO concentration at or below 0.5%, as concentrations above this can lead to significant cytotoxicity in many cell lines.[2][3] Some sensitive cell lines may even show toxicity at concentrations as low as 0.1%.[4]
-
Reduce Exposure Time: The toxic effects of DMSO are time-dependent.[1] If possible, reduce the incubation time of the cells with the solvent.
-
Solvent Purity: Ensure you are using a high-purity, cell culture-grade solvent. Impurities can contribute to cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to solvents.[2][5] It is crucial to determine the maximum tolerated concentration of the solvent for your specific cell line by running a dose-response experiment with the solvent alone.
-
Consider Alternative Solvents: If reducing the DMSO concentration is not feasible due to this compound's solubility, consider alternative solvents such as ethanol or using solubilizing agents like cyclodextrins.[6][7]
Q2: My this compound stock solution is precipitating when I add it to the cell culture medium. How can I prevent this?
A2: Precipitation of a compound upon dilution in an aqueous medium is a common issue for poorly water-soluble molecules like this compound.[8] This can lead to inaccurate dosing and unreliable experimental results.
Troubleshooting Steps:
-
Optimize Dilution Protocol: Instead of a single large dilution step, perform serial dilutions of your this compound stock solution. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warm the Medium: Adding a cold stock solution to warmer medium can sometimes induce precipitation. Try warming your cell culture medium to 37°C before adding the this compound stock.
-
Increase Final Solvent Concentration (with caution): While aiming for the lowest possible solvent concentration, a slight increase might be necessary to maintain solubility. However, this must be balanced against the increased risk of solvent toxicity. Always run a solvent toxicity control at the new concentration.
-
Utilize Solubilizing Agents: Agents like β-cyclodextrins can encapsulate non-polar molecules, increasing their aqueous solubility without causing significant toxicity at appropriate concentrations.[7][9][10]
-
Sonication: Briefly sonicating the final diluted solution can sometimes help to redissolve small precipitates. However, be cautious as this can generate heat and potentially degrade the compound.
Q3: I am not observing the expected biological effect of this compound in my assay.
A3: A lack of expected activity can stem from several factors, including issues with the compound itself, the assay conditions, or solvent interference.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure your this compound is of high purity and has not degraded. If possible, verify its identity and purity using analytical methods like HPLC or mass spectrometry.
-
Check for Solvent Interference: Some solvents can interact with the assay components or the target protein.[11] For instance, DMSO can sometimes bind to drug targets, potentially competing with the compound of interest.[11]
-
Review Assay Protocol: Double-check all steps of your experimental protocol, including cell seeding density, incubation times, and reagent concentrations.
-
Solubility Issues: Even if not visibly precipitating, this compound might be forming micro-aggregates that are not biologically active. Refer to the troubleshooting steps for precipitation.
-
Cellular Uptake: The solvent can affect the permeability of cell membranes.[11] While DMSO generally increases permeability, ensure the conditions are optimal for this compound to enter the cells and reach its target.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of DMSO for this compound biological assays?
A1: A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines.[1][2] However, it is highly recommended to perform a dose-response experiment to determine the maximum tolerated concentration for your specific cell line and experimental duration.
Q2: Are there any less toxic alternatives to DMSO for solubilizing this compound?
A2: Yes, several alternatives can be considered:
-
Ethanol: Often less toxic than DMSO, but its suitability depends on the specific cell line and assay.[5][12]
-
Polyethylene Glycol (PEG): Higher molecular weight PEGs can be good solvents with low toxicity.[12][13]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their water solubility.[7][10][14] Beta-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin are commonly used.[9]
Q3: How should I prepare my this compound stock solution?
A3: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
Q4: Can the solvent affect the signaling pathways I am studying?
A4: Yes, solvents like DMSO have been shown to influence various cellular processes and signaling pathways, including the generation of reactive oxygen species (ROS) and apoptosis.[6][11] Therefore, it is crucial to include a solvent-only control in your experiments to differentiate the effects of this compound from those of the solvent.
Quantitative Data on Solvent Toxicity
Table 1: Cytotoxicity of Common Solvents on Various Cell Lines
| Solvent | Cell Line | Concentration | Exposure Time | Effect | Reference |
| DMSO | Hep G2 | 3% | 72 hours | Significant growth inhibition | [1] |
| DMSO | Hep G2 | 5% | 72 hours | No cell proliferation | [1] |
| DMSO | Human Fibroblasts | 1% | - | Non-cytotoxic | [2] |
| DMSO | Cardiac and Cancer Cells | ≤0.5% | - | No significant cytotoxic effect | [2] |
| DMSO | RA FLSs | 0.5% | 24 hours | ~25% cell death | [4] |
| DMSO | RA FLSs | <0.05% | - | Considered safe | [4] |
| DMSO | Leukemic Cell Lines | ≥2% | 24 hours | Significant decrease in proliferation | |
| Ethanol | RAW 264.7 | 5% | - | >95% reduction in response | [6] |
| Ethanol | Leukocytes & HL-60 | 1% and 5% | - | Significant reduction in ROS production | [6] |
Experimental Protocols
Protocol: Determining Solvent Toxicity using MTT Assay
This protocol outlines a method to assess the cytotoxicity of a solvent on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Solvent (e.g., DMSO, Ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Solvent Dilution Series: Prepare a serial dilution of the solvent in complete cell culture medium to achieve a range of final concentrations (e.g., for DMSO: 5%, 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% control).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared solvent dilutions to the respective wells. Include a "medium only" control and a "0% solvent" control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (0% solvent) and plot the results to determine the maximum non-toxic concentration of the solvent.
Visualizations
Caption: Workflow for a cell viability assay.
Caption: Troubleshooting solvent toxicity.
Caption: Potential this compound signaling pathways.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-cyclodextrin as a suitable solubilizing agent for in situ absorption study of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of a sulfobutyl ether beta-cyclodextrin as a solubilizing/stabilizing agent for several drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Flindersine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Flindersine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this promising quinoline alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
This compound, like many other alkaloids, faces several potential challenges that can limit its oral bioavailability. These include:
-
Poor aqueous solubility: Limited solubility in gastrointestinal fluids can hinder its dissolution, which is a prerequisite for absorption.
-
First-pass metabolism: this compound may be extensively metabolized in the gut wall and liver by cytochrome P450 (CYP) enzymes before it reaches systemic circulation.[1][2][3]
-
P-glycoprotein (P-gp) efflux: It may be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen, reducing its net absorption.[4][5][6][7][8]
Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges mentioned above:
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.[9][10][11][12][13][14]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate by converting it into an amorphous state.[15][16][17][18]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of this compound.[19][20][21][22][23]
-
Co-administration with Bioavailability Enhancers: Certain natural compounds, like piperine, have been shown to inhibit drug-metabolizing enzymes and P-gp, thereby potentially increasing the absorption of co-administered drugs.[24][25]
Q3: Are there any known signaling pathways involved in this compound's absorption and metabolism?
While specific signaling pathways governing this compound's absorption and metabolism are not yet fully elucidated, it is hypothesized that its interaction with drug metabolizing enzymes and transporters is a key factor. The primary enzymes involved in the metabolism of many xenobiotics, including alkaloids, are the cytochrome P450 enzymes, particularly the CYP3A family.[1][2][26][27] P-glycoprotein, an ATP-dependent efflux pump, is another critical component that can limit intracellular accumulation and transepithelial transport.[4][5]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Characterize Solubility: Determine the solubility of this compound in simulated gastric and intestinal fluids. 2. Formulation Strategies: a. Solid Dispersion: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, PEG) and evaluate the dissolution profile. b. Cyclodextrin Complexation: Investigate the formation of inclusion complexes with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) and assess the impact on solubility.[19][20][21] c. Nanoformulation: Develop this compound-loaded nanoparticles and characterize their particle size, encapsulation efficiency, and in vitro release.[10][11][13][14] |
| High First-Pass Metabolism | 1. In Vitro Metabolism Assay: Incubate this compound with liver microsomes to identify the primary metabolites and determine the metabolic stability.[26] 2. CYP450 Inhibition: Co-administer this compound with known inhibitors of major CYP enzymes (e.g., ketoconazole for CYP3A4) in animal models to assess the impact on its plasma concentration.[27] 3. Formulation to Bypass First-Pass Effect: Explore alternative delivery systems like mucoadhesive nanoparticles that can facilitate lymphatic uptake. |
| P-glycoprotein (P-gp) Efflux | 1. In Vitro Transport Assay: Use Caco-2 cell monolayers to determine if this compound is a substrate for P-gp.[6] 2. Co-administration with P-gp Inhibitors: Administer this compound with a known P-gp inhibitor (e.g., verapamil, piperine) in vivo and measure the change in plasma concentration.[5][8] |
Issue 2: Difficulty in Formulating this compound for In Vivo Studies
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Loading in Nanoparticles | 1. Optimize Formulation Parameters: Systematically vary the drug-to-carrier ratio, solvent system, and manufacturing process parameters (e.g., homogenization speed, sonication time). 2. Characterize Intermediate and Final Products: Analyze the physical and chemical properties of the formulation at different stages of preparation. |
| Poor Stability of Amorphous Solid Dispersion | 1. Select Appropriate Carrier: Screen different hydrophilic polymers for their ability to form a stable amorphous solid dispersion with this compound. 2. Assess Physical Stability: Store the solid dispersion under different temperature and humidity conditions and monitor for recrystallization using techniques like PXRD and DSC. |
| Low Complexation Efficiency with Cyclodextrins | 1. Screen Different Cyclodextrins: Evaluate various types of cyclodextrins and their derivatives for their ability to form inclusion complexes with this compound. 2. Optimize Complexation Method: Compare different preparation methods such as kneading, co-evaporation, and freeze-drying to achieve the highest complexation efficiency.[19] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., methanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.
-
Drying: Further dry the film in a vacuum oven overnight to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (using techniques like DSC and PXRD).[16][17]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment, with free access to food and water.
-
Dosing: Divide the rats into groups. Administer the this compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethyl cellulose) orally via gavage at a specific dose. Include a control group receiving unformulated this compound.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[28][29][30]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[31][32][33][34][35]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.[28][34][36][37][38]
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data to illustrate the potential impact of formulation strategies on this compound's bioavailability. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Unformulated) | 50 | 150 ± 25 | 2.0 | 900 ± 120 | 100 |
| This compound Solid Dispersion | 50 | 450 ± 60 | 1.0 | 2700 ± 300 | 300 |
| This compound Nanoparticles | 50 | 600 ± 80 | 1.5 | 3600 ± 450 | 400 |
Signaling Pathway and Logical Relationships
The enhancement of oral bioavailability is a multi-faceted process. The logical relationship between the challenges and the solutions can be visualized as follows:
References
- 1. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism by cytochromes P450 in the liver and small bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of P-glycoprotein in the intestinal absorption and clinical effects of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the in vivo acute antiinflammatory response of curcumin-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. Formulation, characterization, and in vitro/in vivo studies of capsaicin-loaded albumin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chitosan Nanoparticles Loaded with Capparis cartilaginea Decne Extract: Insights into Characterization and Antigenotoxicity In Vivo [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. media.neliti.com [media.neliti.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. humapub.com [humapub.com]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academicjournals.org [academicjournals.org]
- 26. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Preliminary in vivo pharmacokinetic and pharmacodynamic evaluation of a novel calcineurin-independent inhibitor of NFAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. jfda-online.com [jfda-online.com]
- 32. A Simple and Sensitive LC-MS/MS for Quantitation of ICG in Rat Plasma: Application to a Pre-Clinical Pharmacokinetic Study [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. Development of a novel LC-MS/MS method for quantitation of triticonazole enantiomers in rat plasma and tissues and application to study on toxicokinetics and tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. mdpi.com [mdpi.com]
- 37. mdpi.com [mdpi.com]
- 38. Study on the pharmacokinetics, tissue distribution and excretion of laurolitsine from Litsea glutinosa in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Flindersine degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flindersine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears to be degrading. What are the likely causes?
A1: this compound, a pyrano[3,2-c]quinoline alkaloid, can be susceptible to degradation under several conditions. The most common degradation pathways are initiated by exposure to acidic or basic conditions, light (photodegradation), heat (thermal degradation), and oxidizing agents. The pyranone ring in the this compound structure is particularly susceptible to nucleophilic attack, which can lead to ring-opening under hydrolytic (acidic or basic) conditions.
Q2: How can I perform a forced degradation study on my this compound sample to identify potential degradation products?
A2: Forced degradation studies, or stress testing, are essential to understand the stability of a molecule.[1][2] A systematic approach involves exposing a solution of this compound to various stress conditions to induce degradation. This allows for the identification of likely degradation products and the development of a stability-indicating analytical method.[2][3]
A typical forced degradation study involves the following conditions:
-
Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80°C).
-
Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Heating the solid sample or a solution at a high temperature (e.g., 105°C).
-
Photodegradation: Exposing a solution of the sample to UV light (e.g., 254 nm) and/or visible light.
The extent of degradation should be monitored over time, typically aiming for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
Q3: What analytical techniques are best suited for monitoring this compound degradation and identifying its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound from its degradation products.[4][5] A reversed-phase C18 column is often a good starting point.
For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6][7] LC-MS provides molecular weight information and fragmentation patterns of the degradation products, which are crucial for structure elucidation. For definitive structural confirmation, preparative HPLC can be used to isolate the degradation products, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Troubleshooting Guides
Issue 1: I am observing a new peak in my HPLC chromatogram after storing my this compound solution at room temperature for a few days.
-
Possible Cause: This is likely a degradation product. This compound may be unstable in the solvent used for your solution, or it may be degrading due to exposure to light.
-
Troubleshooting Steps:
-
Protect from Light: Store your this compound solutions in amber vials or wrap them in aluminum foil to protect them from light.
-
Refrigerate or Freeze: Store solutions at a lower temperature (e.g., 4°C or -20°C) to slow down the degradation rate.
-
Check Solvent Stability: this compound may be less stable in certain solvents. If possible, prepare fresh solutions before use or perform a small-scale stability study in your chosen solvent to determine its suitability for long-term storage.
-
Analyze the New Peak: Use LC-MS to get a mass spectrum of the new peak to gain initial insights into its structure.
-
Issue 2: My this compound sample shows significant degradation after treatment with a dilute base during a forced degradation study.
-
Possible Cause: The pyranone ring of this compound is likely undergoing base-catalyzed hydrolysis. This would lead to the opening of the pyran ring.
-
Troubleshooting Steps:
-
Characterize the Degradant: Use LC-MS to determine the molecular weight of the degradation product. A mass increase corresponding to the addition of a water molecule would support the hydrolysis hypothesis.
-
Optimize Reaction Conditions: If the degradation is too rapid, reduce the concentration of the base, lower the reaction temperature, or shorten the exposure time to achieve the target 5-20% degradation.
-
Propose a Degradation Pathway: Based on the structure of this compound and the mass of the degradation product, you can propose a likely degradation pathway, such as the one depicted in the diagram below.
-
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.2 M HCl.
-
Heat the mixture at 60°C in a water bath.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.2 M NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.2 M NaOH.
-
Keep the mixture at room temperature.
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an equivalent amount of 0.2 M HCl.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Start with a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate for better peak shape). For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 254 nm or 320 nm).
-
Injection Volume: 10 µL.
-
Method Validation: Once the method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration (hours) | % Degradation of this compound | Number of Degradation Products | Retention Times of Major Degradants (min) |
| Acidic Hydrolysis | 0.1 M HCl | 60 | 24 | |||
| Basic Hydrolysis | 0.1 M NaOH | 25 | 24 | |||
| Oxidation | 3% H₂O₂ | 25 | 24 | |||
| Thermal | Solid State | 105 | 72 | |||
| Photolytic | UV Light (254 nm) | 25 | 48 |
(Note: This table is a template for researchers to input their experimental data.)
Visualizations
Caption: General overview of this compound degradation.
Caption: Hypothetical pathway for base-catalyzed hydrolysis of this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmasm.com [pharmasm.com]
- 4. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of degradation products of brivaracetam using liquid chromatography quadrupole time-of-flight tandem mass spectrometry: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Flindersine derivatization
Welcome to the technical support center for optimizing reaction conditions for Flindersine derivatization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the derivatization of this compound important?
This compound is a quinoline alkaloid naturally found in various plant species, such as Toddalia asiatica.[1][2] Its core structure is a valuable scaffold in medicinal chemistry. Derivatization is crucial for modifying its properties to enhance biological activity, improve pharmacokinetic profiles (solubility, stability), and explore its therapeutic potential. This compound and its derivatives have shown a range of biological activities, including antibacterial, antifungal, and antidiabetic effects.[1][2]
Q2: What are the critical parameters to consider when optimizing a derivatization reaction?
Optimizing a derivatization reaction involves systematically adjusting several key parameters to maximize yield and purity. The most influential factors include:
-
Reaction Temperature: Temperature affects the reaction rate. While higher temperatures can speed up the reaction, they can also lead to the formation of unwanted byproducts or degradation of the product.[3][4][5]
-
Reaction Time: The reaction must proceed long enough for completion, but excessive time can also promote side reactions.[5][6] Monitoring the reaction's progress via techniques like TLC or LC-MS is recommended.
-
Choice of Solvent: The solvent must dissolve the reactants and be compatible with the reaction conditions. Polarity and boiling point are key considerations. Green solvents like Cyrene are also becoming viable alternatives to traditional dipolar aprotic solvents.[7]
-
Catalyst: Many reactions require a catalyst (acidic, basic, or metal-based) to proceed efficiently. The type and concentration of the catalyst must be optimized.
-
Ratio of Reactants: The stoichiometry of the derivatizing agent to the this compound substrate is critical. An excess of the derivatizing agent can sometimes drive the reaction to completion but may complicate purification.
Q3: What are common types of derivatization reactions applicable to this compound?
Given the chemical structure of this compound (a quinolin-2(1H)-one), common derivatization strategies could include:
-
N-Alkylation/Acylation: Modification at the nitrogen atom of the quinolone ring.
-
Electrophilic Aromatic Substitution: Introducing functional groups onto the aromatic rings.
-
Reactions involving the pyran ring: Opening or functionalizing the heterocyclic pyran ring system.
The choice of reaction depends on the desired properties of the final derivative.
Troubleshooting Guide
Q4: I am getting a low or no yield of my desired this compound derivative. What should I do?
Low or no product yield is a common issue. Systematically investigate the following potential causes.
Troubleshooting Flowchart for Low Product Yield
Caption: Troubleshooting flowchart for low product yield.
Q5: My reaction is producing multiple products and purification is difficult. How can I improve selectivity?
The formation of multiple products indicates side reactions or lack of selectivity.
-
Lower the Reaction Temperature: Higher temperatures can provide the activation energy for undesired reaction pathways. Running the reaction at a lower temperature for a longer duration may improve selectivity.
-
Screen Catalysts and Solvents: The choice of catalyst and solvent can significantly influence the reaction's outcome. A less reactive catalyst or a solvent that selectively stabilizes the desired transition state may be beneficial.
-
Check Reactant Purity: Impurities in the starting material can lead to unexpected side products. Ensure the purity of your this compound sample before starting the reaction.
-
Alternative Purification: If chromatographic separation is difficult, consider alternative methods such as recrystallization, trituration, or solid-phase extraction (SPE) to isolate the desired product.[8]
Q6: The isolated derivative is unstable and decomposes over time. What precautions should I take?
Derivative instability can compromise analytical results and biological testing.
-
Identify the Cause of Degradation: Determine if the compound is sensitive to light, oxygen, moisture, or temperature. Store the compound under an inert atmosphere (nitrogen or argon), protect it from light by using amber vials, and store it at low temperatures (-20°C or -80°C).
-
Use Stabilizers: If the degradation pathway is known (e.g., oxidation), consider adding a small amount of a suitable stabilizer or antioxidant, ensuring it does not interfere with downstream applications.
-
Analyze Promptly: If the derivative is inherently unstable, it may be best to prepare it fresh before each use or analysis.[9]
Data Presentation: Optimizing Reaction Parameters
The following tables provide an illustrative framework for recording and comparing data while optimizing reaction conditions.
Table 1: Effect of Temperature and Time on Product Yield (Illustrative Data)
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| 1 | 25 (Room Temp) | 24 | 15 | >95 | Reaction very slow |
| 2 | 50 | 12 | 65 | 90 | Minor side products observed |
| 3 | 80 | 4 | 85 | 75 | Significant byproduct formation |
| 4 | 50 | 24 | 78 | 88 | Optimal time seems to be <24h |
Table 2: Screening of Solvents and Catalysts (Illustrative Data)
| Entry | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | None | 40 | 12 | <5 |
| 2 | Toluene | Pyridine (10) | 80 | 8 | 45 |
| 3 | Acetonitrile | DMAP (5) | 60 | 6 | 72 |
| 4 | N,N-Dimethylformamide | NaH (1.2 eq) | 50 | 4 | 91 |
Experimental Protocols
General Protocol for N-Alkylation of this compound (Template)
This is a generalized, hypothetical protocol that serves as a starting point. Researchers must adapt and optimize this procedure for their specific alkylating agent and experimental goals.
Materials and Reagents:
-
This compound (starting material)
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line
General Experimental Workflow
Caption: General workflow for a this compound derivatization experiment.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1 equivalent) to a dry round-bottom flask with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF) to dissolve the starting material. Cool the mixture in an ice bath (0°C).
-
Base Addition: Carefully add the base (e.g., NaH, 1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.
-
Reagent Addition: Add the alkylating agent (1.1 equivalents) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to the desired temperature (e.g., room temperature or 50°C). Stir for the optimized reaction time (e.g., 4-12 hours).
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor the consumption of the starting material and the formation of the product by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3 times).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified derivative using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidiabetic with antilipidemic and antioxidant effects of this compound by enhanced glucose uptake through GLUT4 translocation and PPARγ agonism in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bio-available Solvent Cyrene: Synthesis, Derivatization, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrazine determination in allopurinol using derivatization and SPE for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
Validation & Comparative
A Comparative Analysis of Flindersine and Other Quinoline Alkaloids in Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anticancer Potential of Flindersine Analogs and Other Quinoline Alkaloids, Supported by Experimental Data.
The quest for novel and effective anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, quinoline alkaloids have emerged as a promising class of compounds with a wide range of pharmacological activities, including potent anticancer effects. This guide provides a detailed comparison of the anticancer activity of this compound and its derivatives against other notable quinoline alkaloids, focusing on their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate.
Comparative Cytotoxicity of Quinoline Alkaloids
The in vitro cytotoxic activity of quinoline alkaloids is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
While direct comparative studies of this compound against a broad spectrum of other quinoline alkaloids on the same cancer cell lines are limited, available data for its derivative, 8-methoxythis compound, and other quinoline alkaloids such as kokusaginine and skimmianine, provide valuable insights.
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8-Methoxythis compound | LoVo | Colorectal Cancer | 176.8 | [1] |
| RKO | Colorectal Cancer | 181.6 | [1] | |
| Kokusaginine | HeLa | Cervical Cancer | 28.3 | [2] |
| A431 | Skin Cancer | 45.1 | [2] | |
| MCF-7 | Breast Cancer | 35.5 | [2] | |
| A2780 | Ovarian Cancer | 39.7 | [2] | |
| Skimmianine | HeLa | Cervical Cancer | 33.2 | [2] |
| A431 | Skin Cancer | >50 | [2] | |
| MCF-7 | Breast Cancer | 41.5 | [2] | |
| A2780 | Ovarian Cancer | >50 | [2] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a relative indication of the cytotoxic potential of these compounds.
Mechanisms of Anticancer Action: A Deeper Dive
The anticancer effects of quinoline alkaloids are not solely dependent on their cytotoxicity but also on their ability to interfere with specific cellular processes crucial for cancer cell survival and proliferation. These mechanisms often involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at various phases.
This compound and its Derivatives: Inducing Apoptosis and Cell Cycle Arrest
Recent studies on 8-methoxythis compound (8-MF), a derivative of this compound, have shed light on its anticancer mechanism. In human colorectal cancer cells (LoVo and RKO), 8-MF has been shown to:
-
Induce Apoptosis: Treatment with 8-MF leads to an increase in the population of apoptotic cells. This is a critical mechanism for eliminating cancerous cells in a controlled manner, preventing inflammation and damage to surrounding healthy tissues.[1][3]
-
Cause Cell Cycle Arrest: 8-MF was found to cause an accumulation of cells in the S and G2/M phases of the cell cycle in RKO cells, and a decrease in the G0/G1 phase in LoVo cells, indicating an interference with the normal progression of cell division.[1]
Kokusaginine and Skimmianine: Similar Pathways to Cell Death
Kokusaginine and skimmianine, two other well-studied quinoline alkaloids, also exhibit anticancer activity through the induction of apoptosis and cell cycle arrest. In HeLa cervical cancer cells, both compounds have been observed to:
-
Induce Apoptosis: Both kokusaginine and skimmianine trigger apoptosis, as evidenced by nuclear condensation and activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[2]
-
Induce Cell Cycle Arrest: These alkaloids cause an accumulation of cells in a concentration-dependent manner, halting the proliferation of cancer cells.[2]
Signaling Pathways: The Molecular Targets of Quinoline Alkaloids
To exert their anticancer effects, quinoline alkaloids interact with and modulate various intracellular signaling pathways that regulate cell growth, survival, and death. Understanding these pathways is crucial for the development of targeted cancer therapies.
The MAPK Signaling Pathway: A Key Player in 8-Methoxythis compound's Action
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, and its dysregulation is often implicated in cancer. Studies have revealed that 8-methoxythis compound's anticancer activity in colorectal cancer cells is mediated through the activation of the MAPK pathway, specifically the p38 and ERK1/2 branches.[3][4][5] This activation ultimately leads to the induction of apoptosis and cell cycle arrest.
Skimmianine's Multifaceted Signaling Interactions
Skimmianine has been shown to modulate several signaling pathways, highlighting its potential for a multi-pronged attack on cancer cells. Its mechanisms include:
-
Suppression of the MAPK/ERK Pathway: In some cancer models, skimmianine has been found to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.[6]
-
Impact on Toll-Like Receptor (TLR) Signaling: In silico analyses suggest that skimmianine's suppression of TNF-α can impact the TLR signaling pathway, which plays a role in inflammation and immune responses, both of which are linked to cancer progression.[7][8][9]
-
Caspase-3-Mediated Apoptosis: Skimmianine is reported to promote apoptosis through pathways mediated by caspase-3.[6]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 8-Methoxythis compound-Induced Apoptosis and Cell Cycle Disorder Involving MAPK Signaling Activation in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skimmianine Modulates Tumor Proliferation and Immune Dynamics in Breast Cancer by Targeting PCNA and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skimmianine Modulates Tumor Proliferation and Immune Dynamics in Breast Cancer by Targeting PCNA and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Flindersine: A Comparative Analysis of its Antibacterial Activity Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Flindersine, a quinoline alkaloid isolated from plants of the Rutaceae family, notably Toddalia asiatica, has garnered attention for its potential as an antimicrobial agent. This guide provides a comparative analysis of the antibacterial activity of this compound against commonly used standard antibiotic drugs. The information is compiled from preclinical research to offer an objective overview supported by experimental data.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound against a panel of pathogenic bacteria and compares them with the typical MIC ranges of standard antibiotics: ciprofloxacin, ampicillin, and gentamicin.
| Microorganism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ampicillin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Bacillus subtilis | 31.25[1] | 0.12 - 1.0 | 0.015 - 0.5 | 0.03 - 4.0[2] |
| Staphylococcus aureus | 62.5[1] | 0.12 - 2.0[3][4] | 0.25 - >128[5] | 0.03 - 128[6] |
| Staphylococcus epidermidis | 62.5[1] | 0.12 - 1.0 | 0.06 - >64[7] | 0.12 - 64 |
| Enterococcus faecalis | 31.25[1] | 0.25 - 4.0 | 1 - 8[8] | 4 - >1024[9] |
| Pseudomonas aeruginosa | 250[1] | 0.03 - 32[4] | >128 | 0.12 - >1024[6] |
| Acinetobacter baumannii | 125[1] | 0.06 - >128 | 2 - >256 | 0.12 - >256 |
Disclaimer: The MIC values for standard antibiotics are compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions as those used for this compound.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The data presented for this compound was obtained using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Key Steps:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound (or the standard antibiotic) is prepared in a suitable solvent.
-
Serial Dilutions: Serial twofold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the bacterial strain to be tested is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells (containing only medium, and medium with inoculum) are also included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanism of this compound's antibacterial activity is not yet fully elucidated. However, as a quinoline alkaloid, it may share mechanisms with other compounds of this class which are known to interfere with bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV. Further research is required to pinpoint the specific molecular targets of this compound.
The following diagram illustrates the general mechanism of action for quinolone antibiotics, which may be relevant to this compound.
Caption: General mechanism of action for quinolone antibiotics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Bacillus subtilis revives conventional antibiotics against Staphylococcus aureus osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of sulbactam/ampicillin and ampicillin against methicillin-sensitive and methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal Activity of Gentamicin against Enterococcus faecalis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Flindersine and Pioglitazone in the Management of Type 2 Diabetes
A comprehensive analysis of the antidiabetic properties of the natural alkaloid Flindersine against the established synthetic drug Pioglitazone, offering insights for researchers and drug development professionals.
In the ongoing search for effective and novel treatments for type 2 diabetes mellitus, both natural compounds and synthetic drugs present promising avenues. This guide provides a detailed comparison of the antidiabetic activities of this compound, a quinoline alkaloid isolated from the medicinal plant Toddalia asiatica, and Pioglitazone, a well-established thiazolidinedione drug. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a thorough understanding of their respective mechanisms and therapeutic potential.
Comparative Efficacy: A Quantitative Overview
Experimental data from a 28-day study in high-fat diet and streptozotocin-induced diabetic Wistar rats demonstrates the dose-dependent antidiabetic effects of this compound compared to the standard drug, Pioglitazone. The following tables summarize the key quantitative findings.
Table 1: Effect on Blood Glucose and Plasma Insulin Levels
| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | Plasma Insulin (µU/mL) |
| Diabetic Control | 285.4 ± 12.8 | 310.2 ± 15.5 | 8.2 ± 0.4 |
| This compound (20 mg/kg) | 284.9 ± 13.1 | 155.7 ± 7.8 | 12.5 ± 0.6 |
| This compound (40 mg/kg) | 286.1 ± 14.2 | 120.3 ± 6.1 | 14.8 ± 0.7 |
| Pioglitazone (10 mg/kg) | 285.8 ± 13.5 | 135.6 ± 6.9 | 13.9 ± 0.7 |
*p ≤ 0.05 compared to Diabetic Control
Table 2: Impact on Body Weight and Key Biochemical Parameters
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Urea (mg/dL) | Creatinine (mg/dL) | Total Protein (g/dL) |
| Diabetic Control | 210.5 ± 10.5 | 185.3 ± 9.2 | 45.8 ± 2.3 | 1.4 ± 0.07 | 5.1 ± 0.25 |
| This compound (20 mg/kg) | 211.2 ± 10.6 | 225.8 ± 11.3 | 33.1 ± 1.7 | 0.9 ± 0.05 | 6.8 ± 0.34 |
| This compound (40 mg/kg) | 210.8 ± 10.5 | 238.4 ± 11.9 | 28.5 ± 1.4 | 0.7 ± 0.04 | 7.5 ± 0.37 |
| Pioglitazone (10 mg/kg) | 211.5 ± 10.6 | 230.1 ± 11.5 | 30.2 ± 1.5 | 0.8 ± 0.04 | 7.1 ± 0.35 |
*p ≤ 0.05 compared to Diabetic Control
Table 3: Effects on Lipid Profile
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | Free Fatty Acids (mg/dL) |
| Diabetic Control | 215.7 ± 10.8 | 180.4 ± 9.0 | 1.8 ± 0.09 |
| This compound (20 mg/kg) | 160.3 ± 8.0 | 135.2 ± 6.8 | 1.2 ± 0.06 |
| This compound (40 mg/kg) | 130.8 ± 6.5 | 110.6 ± 5.5 | 0.9 ± 0.05 |
| Pioglitazone (10 mg/kg) | 145.2 ± 7.3 | 122.9 ± 6.1 | 1.0 ± 0.05* |
*p ≤ 0.05 compared to Diabetic Control
Table 4: Influence on Antioxidant Enzyme Activities
| Treatment Group | Superoxide Dismutase (U/mg protein) | Catalase (U/mg protein) | Glutathione Peroxidase (U/mg protein) |
| Diabetic Control | 2.8 ± 0.14 | 15.4 ± 0.77 | 4.2 ± 0.21 |
| This compound (20 mg/kg) | 4.5 ± 0.22 | 25.1 ± 1.25 | 6.8 ± 0.34 |
| This compound (40 mg/kg) | 5.8 ± 0.29 | 32.3 ± 1.61 | 8.5 ± 0.42 |
| Pioglitazone (10 mg/kg) | 5.1 ± 0.25 | 28.9 ± 1.44 | 7.9 ± 0.39* |
*p ≤ 0.05 compared to Diabetic Control
Mechanisms of Action: A Tale of Two Pathways
Both this compound and Pioglitazone exert their antidiabetic effects by improving insulin sensitivity, yet their primary molecular targets and signaling cascades exhibit distinct features.
This compound: A Multi-pronged Approach
This compound demonstrates a potent antidiabetic effect through a combination of mechanisms that enhance glucose uptake and utilization in peripheral tissues.[1][2] It has been shown to improve insulin sensitivity by:
-
Activating AMP-activated protein kinase (AMPK): this compound promotes the phosphorylation of AMPK, a key energy sensor in cells.[1][2] Activated AMPK stimulates glucose uptake and fatty acid oxidation.[3][4]
-
Enhancing GLUT4 Translocation: By activating AMPK, this compound facilitates the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane of adipose and skeletal muscle cells, thereby increasing glucose uptake from the bloodstream.[1][2]
-
Agonism of Peroxisome Proliferator-Activated Receptor γ (PPARγ): this compound also acts as an agonist for PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1][2]
Pioglitazone: The Classic PPARγ Agonist
Pioglitazone is a member of the thiazolidinedione class of drugs and functions as a potent and selective agonist of PPARγ. Its mechanism of action is well-established and primarily involves:
-
PPARγ Activation: Pioglitazone binds to and activates PPARγ, leading to the transcription of a suite of genes involved in glucose and lipid metabolism.
-
Enhanced Insulin Sensitivity: This gene regulation results in improved insulin sensitivity in adipose tissue, skeletal muscle, and the liver.
-
Increased Glucose Uptake: A key outcome of PPARγ activation is the increased expression and translocation of GLUT4, facilitating greater glucose uptake by peripheral tissues.
Experimental Protocols: A Guide to a Reproducible Study
To ensure the validity and reproducibility of the comparative data, the following experimental protocols were employed.
Induction of Type 2 Diabetes in Wistar Rats
-
High-Fat Diet (HFD) Acclimatization: Male Wistar rats were fed a high-fat diet for a period of 15 days to induce insulin resistance. The HFD consisted of 58% fat, 25% carbohydrate, and 17% protein.
-
Streptozotocin (STZ) Injection: Following the HFD period, a single intraperitoneal injection of STZ (40 mg/kg body weight), freshly dissolved in citrate buffer (0.1 M, pH 4.5), was administered to induce partial pancreatic β-cell damage and subsequent hyperglycemia.
-
Confirmation of Diabetes: Five days post-STZ injection, fasting blood glucose levels were measured. Rats with a blood glucose concentration above 250 mg/dL were considered diabetic and included in the study.
Treatment Administration
Diabetic rats were divided into four groups: diabetic control, this compound (20 mg/kg), this compound (40 mg/kg), and Pioglitazone (10 mg/kg). The respective treatments were administered orally once daily for 28 days.
Biochemical Analysis
At the end of the treatment period, blood samples were collected for the analysis of plasma glucose, insulin, urea, creatinine, total protein, total cholesterol, triglycerides, and free fatty acids using commercially available assay kits.
Western Blot Analysis
Adipose and skeletal muscle tissues were harvested to determine the protein expression levels of AMPK, p-AMPK, GLUT4, and PPARγ.
-
Protein Extraction: Tissues were homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration was determined using the Bradford assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for AMPK, p-AMPK, GLUT4, and PPARγ, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Antidiabetic with antilipidemic and antioxidant effects of this compound by enhanced glucose uptake through GLUT4 translocation and PPARγ agonism in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Flindersine and Its Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Flindersine, a pyranoquinoline alkaloid first isolated from the bark of Flindersia australis, and its synthetic derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and its analogues concerning their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is supported by experimental data to aid researchers in the design and development of novel therapeutic agents.
Anticancer Activity: Targeting Cell Proliferation and Survival
The core structure of this compound has been a scaffold for the synthesis of numerous derivatives with the aim of enhancing anticancer potency. The cytotoxic effects of these compounds are primarily evaluated through assays measuring the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Comparative Anticancer Activity of this compound Derivatives
While extensive comparative data for a broad range of this compound derivatives is still an active area of research, studies on specific analogues have provided valuable insights into their SAR. For instance, the introduction of a methoxy group at the 8th position of the this compound scaffold has been investigated.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Methoxythis compound | LoVo (colorectal) | ~200 (at 24h) | [1] |
| 8-Methoxythis compound | RKO (colorectal) | ~200 (at 24h) | [1] |
Structure-Activity Relationship Insights:
The anticancer activity of this compound derivatives is influenced by the nature and position of substituents on the aromatic ring. Modifications can impact the molecule's ability to intercalate with DNA, inhibit key enzymes like topoisomerase, or modulate signaling pathways involved in cell proliferation and apoptosis. Further synthesis and evaluation of a wider array of derivatives are necessary to establish a more detailed SAR for anticancer activity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
This compound itself has demonstrated moderate activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in assessing antimicrobial efficacy.
Comparative Antimicrobial Activity of this compound
The following table summarizes the MIC values of this compound against various bacterial and fungal strains, highlighting its broad-spectrum potential.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Bacillus subtilis | Gram-positive bacteria | 31.25 | [2] |
| Staphylococcus aureus | Gram-positive bacteria | 62.5 | [2] |
| Staphylococcus epidermidis | Gram-positive bacteria | 62.5 | [2] |
| Enterococcus faecalis | Gram-positive bacteria | 31.25 | [2] |
| Pseudomonas aeruginosa | Gram-negative bacteria | 250 | [2] |
| Acinetobacter baumannii | Gram-negative bacteria | 125 | [2] |
| Trichophyton rubrum | Fungi | 62.5 | [2] |
| Trichophyton mentagrophytes | Fungi | 62.5 | [2] |
| Trichophyton simii | Fungi | 62.5 | [2] |
| Epidermophyton floccosum | Fungi | 62.5 | [2] |
| Magnaporthe grisea | Fungi | 250 | [2] |
| Candida albicans | Fungi | 250 | [2] |
Structure-Activity Relationship Insights:
The antimicrobial SAR of this compound derivatives is yet to be fully elucidated. Modifications to the pyranoquinoline core could potentially enhance activity against resistant strains or broaden the spectrum of activity. Key areas for future investigation include the introduction of halogen, alkyl, and aryl groups at various positions to understand their impact on microbial cell wall and membrane disruption, as well as inhibition of essential enzymes.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
The potential of this compound and its derivatives to modulate inflammatory responses is an emerging area of interest. The anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Comparative Anti-inflammatory Activity of this compound Derivatives
Quantitative, comparative data on the anti-inflammatory activity of a series of this compound derivatives is currently limited in publicly available literature. However, the general anti-inflammatory potential of pyranoquinoline alkaloids suggests that this compound derivatives could be promising candidates for the development of new anti-inflammatory agents. Future studies should focus on synthesizing and evaluating a library of these compounds to establish a clear SAR.
Structure-Activity Relationship Insights:
The anti-inflammatory activity of heterocyclic compounds is often linked to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or to modulate signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Substituent effects on the this compound scaffold will likely play a crucial role in determining the potency and selectivity of these interactions.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for rational drug design.
Apoptosis Induction in Cancer Cells
One of the key mechanisms of anticancer activity for many compounds is the induction of apoptosis, or programmed cell death. 8-Methoxythis compound has been shown to induce apoptosis in human colorectal cancer cells.[1] This process often involves the activation of a cascade of enzymes called caspases.
Figure 1. Proposed apoptotic pathway induced by this compound derivatives.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Studies have indicated that 8-methoxythis compound can activate the p38 and ERK1/2 components of the MAPK pathway in colorectal cancer cells, suggesting that this pathway is a key mediator of its antiproliferative effects.[1]
Figure 2. Modulation of the MAPK signaling pathway by this compound derivatives.
Experimental Protocols
Standardized experimental protocols are essential for the reliable evaluation and comparison of the biological activities of this compound and its derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 3. Workflow for the MTT assay to determine anticancer activity.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Figure 4. Workflow for the broth microdilution method to determine MIC.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.
Workflow:
Figure 5. Workflow for the nitric oxide inhibition assay.
Conclusion
This compound and its derivatives represent a versatile scaffold for the development of new therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. The available data, though not yet exhaustive, provides a foundation for understanding the structure-activity relationships within this class of compounds. Further systematic synthesis and biological evaluation of a diverse range of this compound analogues are crucial to unlock their full therapeutic potential and to develop potent and selective drug candidates. This guide serves as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of natural product-inspired compounds.
References
- 1. 8-Methoxythis compound-Induced Apoptosis and Cell Cycle Disorder Involving MAPK Signaling Activation in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and antifungal activity of this compound isolated from the traditional medicinal plant, Toddalia asiatica (L.) Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Flindersine's antimicrobial effects on different strains
Flindersine: A Comparative Analysis of its Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the antimicrobial properties of this compound against a spectrum of clinically relevant bacterial and fungal strains. The performance of this compound is objectively compared with established antimicrobial agents, supported by experimental data to inform future research and drug development initiatives.
Comparative Antimicrobial Activity
The in vitro efficacy of this compound and comparator antimicrobial agents was determined by assessing the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[1] The results are summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antimicrobials against Various Microbial Strains (in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Fluconazole |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 62.5[1] | 0.25 - 0.5 | - |
| Staphylococcus epidermidis | 62.5[1] | - | - |
| Bacillus subtilis | 31.25[1] | - | - |
| Enterococcus faecalis | 31.25[1] | - | - |
| Gram-Negative Bacteria | |||
| Acinetobacter baumannii | 125[1] | - | - |
| Pseudomonas aeruginosa | 250[1] | - | - |
| Fungi | |||
| Candida albicans | 250[1] | - | ≤0.125 - >64 |
| Trichophyton rubrum | 62.5[1] | - | - |
| Trichophyton mentagrophytes | 62.5[1] | - | - |
| Trichophyton simii | 62.5[1] | - | - |
| Epidermophyton floccosum | 62.5[1] | - | - |
| Magnaporthe grisea | 250[1] | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Microbial Inoculum:
-
Bacterial and fungal colonies were picked from a fresh agar plate (18-24 hours old).
-
The colonies were suspended in a sterile saline solution.
-
The turbidity of the suspension was adjusted to match the 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
The standardized inoculum was further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Stock solutions of this compound and comparator drugs were prepared in a suitable solvent.
-
Serial two-fold dilutions of the antimicrobial agents were prepared in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate was inoculated with the prepared microbial suspension.
-
The plates were incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Interpretation of Results:
-
The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the microorganism.
-
Kirby-Bauer Disc Diffusion Method
This method is used to determine the susceptibility of bacteria to different antimicrobial agents.
-
Preparation of Inoculum:
-
A bacterial suspension is prepared and its turbidity is adjusted to the 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the standardized bacterial suspension.
-
The excess fluid is removed by pressing the swab against the inside of the tube.
-
The swab is then used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
-
Application of Antimicrobial Discs:
-
Filter paper discs impregnated with a specific concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.
-
-
Incubation:
-
The plate is incubated at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
-
The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Antimicrobial Susceptibility Testing Workflow
Proposed Mechanism of Action of this compound
While the precise signaling pathway of this compound's antimicrobial activity is still under investigation, as a quinoline alkaloid, it is proposed to function by inhibiting bacterial DNA synthesis. This class of compounds is known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[2]
The proposed mechanism involves the following steps:
-
Binding to the Enzyme-DNA Complex: this compound is thought to bind to the complex formed between the topoisomerase and the bacterial DNA.
-
Inhibition of DNA Re-ligation: This binding stabilizes the transient double-strand breaks in the DNA that are created by the topoisomerases, preventing the re-ligation of the DNA strands.
-
Induction of Cell Death: The accumulation of these unrepaired DNA breaks leads to the inhibition of essential cellular processes and ultimately results in bacterial cell death.
Proposed Mechanism of this compound Action
References
A Comparative Analysis of Synthetic versus Natural Flindersine: Efficacy and Production
An objective comparison of the performance of synthetically produced Flindersine versus its naturally extracted counterpart reveals comparable biological activity, although data from direct, head-to-head experimental comparisons remain scarce. The choice between synthetic and natural this compound for research and drug development purposes is therefore likely to be driven by factors such as yield, purity, cost, and scalability, rather than inherent differences in efficacy.
This compound, a pyranoquinoline alkaloid, has garnered significant interest in the scientific community for its diverse pharmacological properties, including antimicrobial and antidiabetic activities. While traditionally sourced through extraction from various plant species, chemical synthesis offers an alternative route to obtain this promising compound. This guide provides a comparative overview of natural and synthetic this compound, summarizing available data on their biological efficacy, and detailing the experimental protocols for their production and evaluation.
Data Summary: A Tale of Two Sources
The biological activity of this compound, whether sourced from nature or synthesized in the laboratory, is fundamentally dictated by its molecular structure. As such, pure synthetic this compound is expected to exhibit identical efficacy to its equally pure natural counterpart. The available data, although not from direct comparative studies, supports this assumption. The primary differences, therefore, lie in the methods of production and the potential for impurities.
Antimicrobial Efficacy
Natural this compound, isolated from plants such as Toddalia asiatica, has demonstrated moderate activity against a range of bacteria and fungi.[1] The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism, has been determined for several pathogens.
In the absence of studies testing the antimicrobial properties of synthetic this compound, a direct comparison of MIC values is not possible. However, the synthesis of various antimicrobial quinolone analogues suggests that synthetic routes can produce compounds with potent activity.[2][3]
Table 1: Minimum Inhibitory Concentration (MIC) of Natural this compound against Various Microorganisms
| Microorganism | Type | MIC (µg/mL) |
| Bacillus subtilis | Bacterium | 31.25 |
| Staphylococcus aureus | Bacterium | 62.5 |
| Staphylococcus epidermidis | Bacterium | 62.5 |
| Enterococcus faecalis | Bacterium | 31.25 |
| Pseudomonas aeruginosa | Bacterium | 250 |
| Acinetobacter baumannii | Bacterium | 125 |
| Trichophyton rubrum | Fungus | 62.5 |
| Trichophyton mentagrophytes | Fungus | 62.5 |
| Trichophyton simii | Fungus | 62.5 |
| Epidermophyton floccosum | Fungus | 62.5 |
| Magnaporthe grisea | Fungus | 250 |
| Candida albicans | Fungus | 250 |
| Data sourced from Duraipandiyan et al. (2009).[1] |
Antidiabetic Efficacy
Studies on natural this compound have highlighted its potential in managing diabetes. Research has shown that this compound isolated from Toddalia asiatica can significantly reduce blood glucose levels in diabetic rats.[4] The mechanism of action is believed to involve the enhancement of glucose uptake through the translocation of GLUT4 and the agonism of PPARγ.[5]
Currently, there is a lack of published studies investigating the antidiabetic effects of synthetic this compound. However, the well-defined mechanism of natural this compound provides a clear pathway for evaluating the efficacy of its synthetic counterpart in future research.
Table 2: Effect of Natural this compound on Blood Glucose Levels in Diabetic Rats
| Treatment Group | Dose (mg/kg) | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |
| Diabetic Control | - | ~250 | ~250 |
| This compound | 20 | ~250 | ~150 |
| This compound | 40 | ~250 | ~100 |
| Data is illustrative and based on findings from Duraipandiyan et al. (2022).[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the extraction of natural this compound and a common method for its chemical synthesis.
Natural Extraction of this compound
The isolation of this compound from plant sources typically involves solvent extraction and chromatographic techniques. The following is a general protocol based on the extraction from Toddalia asiatica leaves.
Protocol:
-
Plant Material Preparation: Dried and powdered leaves of Toddalia asiatica are used as the starting material.
-
Solvent Extraction: The powdered leaves are sequentially extracted with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol. This is often done using a Soxhlet apparatus or by maceration.
-
Fractionation: The ethyl acetate extract, which typically shows promising biological activity, is selected for further fractionation.
-
Chromatography: The crude ethyl acetate extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Isolation and Identification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and further purified by recrystallization or preparative TLC to yield pure this compound. The structure of the isolated compound is then confirmed using spectroscopic methods such as NMR and mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetic with antilipidemic and antioxidant effects of this compound by enhanced glucose uptake through GLUT4 translocation and PPARγ agonism in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Flindersine: A Comparative Analysis of In Vitro and In Vivo Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Flindersine, a quinoline alkaloid isolated from various plant species, has demonstrated a range of promising therapeutic effects in preclinical studies. This guide provides a comprehensive comparison of its in vitro and in vivo activities, juxtaposed with established therapeutic agents, to facilitate further research and development. The data presented herein is intended to offer an objective overview supported by experimental evidence.
Antidiabetic Effects: A Promising Alternative to Thiazolidinediones
In vivo studies have highlighted this compound's potential as an effective agent for managing type 2 diabetes. In a well-established high-fat diet (HFD) and streptozotocin (STZ)-induced diabetic rat model, oral administration of this compound at doses of 20 and 40 mg/kg for 28 days resulted in a significant reduction in blood glucose levels.[1][2] Its efficacy is comparable to that of Pioglitazone, a standard thiazolidinedione antidiabetic drug.
The underlying mechanism of this compound's antidiabetic action appears to be multifactorial, involving the enhancement of insulin sensitivity through the modulation of key signaling pathways. In vitro and in vivo evidence suggests that this compound promotes the translocation of glucose transporter 4 (GLUT4), enhances the phosphorylation of AMP-activated protein kinase (AMPK), and acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2] This multi-target approach is a desirable characteristic for a novel antidiabetic drug.
Table 1: Comparison of the In Vivo Antidiabetic Effects of this compound and Pioglitazone
| Parameter | This compound (20 mg/kg) | This compound (40 mg/kg) | Pioglitazone (10 mg/kg) |
| Blood Glucose Reduction | Significant | Significant | Significant |
| Effect on Body Weight | Reduction | Reduction | - |
| Plasma Insulin Levels | Reduction | Reduction | - |
| Total Cholesterol | Reduction | Reduction | - |
| Triglycerides | Reduction | Reduction | - |
| Free Fatty Acids | Reduction | Reduction | - |
| Antioxidant Enzyme Activity (SOD, CAT, GPx) | Increase | Increase | - |
Data compiled from studies in HFD/STZ-induced diabetic rats.[1]
Anti-inflammatory and Anti-cancer Potential: Emerging Evidence
While the antidiabetic properties of this compound are well-documented, its potential in other therapeutic areas such as inflammation and cancer is an active area of investigation. Preliminary reports suggest that this compound possesses anti-inflammatory properties, though specific in vitro and in vivo dose-response data is still emerging.[3]
In the realm of oncology, the cytotoxic effects of this compound against various cancer cell lines are being explored. A direct comparison with standard chemotherapeutic agents like doxorubicin will require more extensive in vitro screening to determine IC50 values across a panel of cancer cell lines, particularly those relevant to liver cancer, such as HepG2.
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) |
| This compound | HepG2 (Liver) | Data Not Available |
| Doxorubicin | HepG2 (Liver) | ~1.68 - 12.18 |
| This compound | Various Cancer Cell Lines | Data Not Available |
| Indomethacin | - | - |
Doxorubicin IC50 values are approximate and can vary based on experimental conditions.[4][5]
Table 3: Comparative In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema
| Treatment | Dose | Paw Edema Inhibition (%) |
| This compound | - | Data Not Available |
| Indomethacin | 10 mg/kg | ~33 - 54% |
Indomethacin data is based on typical results in a rat model.[6]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a comparator drug (e.g., doxorubicin) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to screen for acute anti-inflammatory activity.
-
Animal Model: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Compound Administration: Administer this compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at various doses one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
In Vivo Antidiabetic Activity: HFD/STZ-Induced Diabetic Rat Model
This model mimics the progression of type 2 diabetes in humans.
-
Induction of Diabetes: Feed rats a high-fat diet for a specified period (e.g., 2 weeks) followed by a single low-dose intraperitoneal injection of streptozotocin (e.g., 35-40 mg/kg).
-
Confirmation of Diabetes: Monitor blood glucose levels, and rats with fasting blood glucose above a certain threshold (e.g., >250 mg/dL) are considered diabetic.
-
Compound Treatment: Administer this compound or a standard antidiabetic drug (e.g., pioglitazone) orally daily for a specified duration (e.g., 28 days).
-
Monitoring: Monitor blood glucose levels, body weight, and other relevant biochemical parameters at regular intervals throughout the study.
-
Mechanism of Action Studies: At the end of the study, tissues such as skeletal muscle and adipose tissue can be collected for molecular analysis (e.g., Western blotting for GLUT4, p-AMPK, PPARγ).
Visualizing the Mechanisms of Action
To better understand the molecular pathways involved in this compound's therapeutic effects, the following diagrams illustrate the key signaling cascades.
Caption: Proposed signaling pathway for the antidiabetic effect of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: General experimental workflow for in vitro cytotoxicity studies.
Conclusion and Future Directions
The available data strongly support the potential of this compound as a lead compound for the development of novel antidiabetic agents. Its multi-target mechanism of action is particularly noteworthy. Further research is warranted to fully elucidate its anti-inflammatory and anti-cancer properties. Specifically, future studies should focus on:
-
Determining the IC50 values of this compound against a broad panel of cancer cell lines.
-
Conducting in vivo efficacy studies in relevant cancer and inflammation models to establish dose-response relationships.
-
Investigating the detailed molecular mechanisms underlying its anti-inflammatory and potential anti-cancer effects.
A thorough understanding of the in vitro and in vivo correlation of this compound's therapeutic effects will be crucial for its successful translation into clinical applications. This guide serves as a foundational resource for researchers dedicated to advancing this promising natural product.
References
- 1. Development of an in vitro reconstitution assay for glucose transporter 4 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic with antilipidemic and antioxidant effects of this compound by enhanced glucose uptake through GLUT4 translocation and PPARγ agonism in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Flindersine and Other Pyranoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Pyranoquinoline alkaloids, a class of heterocyclic compounds, have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, flindersine stands out as a promising lead compound. This guide provides a comprehensive head-to-head comparison of this compound with other notable pyranoquinoline alkaloids, namely dictamnine and skimmianine. The comparison is based on their performance in key biological assays, supported by experimental data to aid in research and drug development decisions.
Comparative Analysis of Biological Activities
The therapeutic potential of these alkaloids is underscored by their varying efficacy in cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. The following table summarizes the available quantitative data for a direct comparison.
| Alkaloid | Biological Activity | Assay | Target | IC₅₀ / MIC | Citation(s) |
| This compound | Antimicrobial | Broth Microdilution | Bacillus subtilis | 31.25 µg/mL | [1] |
| Enterococcus faecalis | 31.25 µg/mL | [1] | |||
| Staphylococcus aureus | 62.5 µg/mL | [1] | |||
| Staphylococcus epidermidis | 62.5 µg/mL | [1] | |||
| Acinetobacter baumannii | 125 µg/mL | [1] | |||
| Pseudomonas aeruginosa | 250 µg/mL | [1] | |||
| Trichophyton rubrum | 62.5 µg/mL | [1] | |||
| Trichophyton mentagrophytes | 62.5 µg/mL | [1] | |||
| Trichophyton simii | 62.5 µg/mL | [1] | |||
| Epidermophyton floccosum | 62.5 µg/mL | [1] | |||
| Candida albicans | 250 µg/mL | [1] | |||
| Magnaporthe grisea | 250 µg/mL | [1] | |||
| Dictamnine | Cytotoxic | MTT Assay | HeLa (Cervical Cancer) | 12.6 µM | |
| KB (Oral Cancer) | 103 µM | ||||
| Acetylcholinesterase Inhibition | Ellman's Method | Acetylcholinesterase | 0.70 µM | [2] | |
| Skimmianine | Cytotoxic | MTT Assay | HeLa (Cervical Cancer) | 12.8 µg/mL | |
| Anti-inflammatory | Carrageenan-induced paw edema | In vivo | 5.0 mg/kg | [3][4] | |
| Acetylcholinesterase Inhibition | Ellman's Method | Acetylcholinesterase | 49.40 µM | [5] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these alkaloids exert their effects is crucial for targeted drug design.
Dictamnine has been shown to inhibit the proliferation of lung cancer cells by downregulating the PI3K/AKT/mTOR and MAPK signaling pathways.[6][7] This dual inhibition highlights its potential as a multi-targeted anticancer agent.
Skimmianine exhibits its anti-inflammatory and neuroprotective effects by targeting the NF-κB signaling pathway.[5][8] It interferes with the phosphorylation of IκBα and the p65/NF-κB subunit, preventing the transcription of pro-inflammatory genes.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[9][10][11][12]
Workflow:
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[12]
-
Treatment: The cells are then treated with various concentrations of the test alkaloid and incubated for a period of 24 to 72 hours.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.[11][12]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.[10]
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[13][14][15][16][17]
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test alkaloid or a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) is administered intraperitoneally or orally.[3][14]
-
Induction of Edema: After a set period (usually 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[14][16]
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer.[14][15]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Antimicrobial Assay (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][4][18][19]
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution: The test alkaloid is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[4][18]
-
Inoculation: Each well is then inoculated with the standardized microbial suspension.[18]
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[18]
-
MIC Determination: The MIC is determined as the lowest concentration of the alkaloid that visibly inhibits the growth of the microorganism. This can be assessed visually or by using a growth indicator like resazurin.
Conclusion
This guide provides a comparative overview of this compound, dictamnine, and skimmianine, highlighting their distinct biological profiles. While all three compounds exhibit promising pharmacological activities, their efficacy varies depending on the specific biological context. The provided data and experimental protocols offer a valuable resource for researchers to design and conduct further studies, ultimately paving the way for the development of novel therapeutics based on the pyranoquinoline scaffold. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative potential of these alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Silico Acetylcholinesterase Inhibitory Activity of Thalictricavine and Canadine and Their Predicted Penetration across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revues.imist.ma [revues.imist.ma]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microbial competition between Escherichia coli and Candida albicans reveals a soluble fungicidal factor [microbialcell.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. phytopharmajournal.com [phytopharmajournal.com]
Safety Operating Guide
Navigating the Safe Disposal of Flindersine: A Guide for Laboratory Professionals
Understanding Flindersine: Key Properties for Safe Handling
A thorough understanding of a chemical's properties is fundamental to its safe management. Below is a summary of key data for this compound, an alkaloid compound.
| Property | Value |
| Chemical Formula | C₁₄H₁₃NO₂[1][2] |
| Molecular Weight | 227.26 g/mol [1][2] |
| Appearance | Solid (assumed) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] |
| CAS Number | 523-64-8[1][2] |
Procedural Guidance for this compound Disposal
The following step-by-step procedures are based on established guidelines for the disposal of hazardous chemical waste and should be adapted to comply with institutional and local regulations.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Treat all this compound-contaminated materials, including unused product, solutions, contaminated labware (e.g., pipette tips, gloves, vials), and cleaning materials, as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect dry, solid waste such as contaminated gloves, paper towels, and empty vials in a designated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and shatter-resistant container. Do not mix with other incompatible waste streams. For instance, avoid mixing with strong acids or bases unless part of a specific neutralization protocol.[4]
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-proof sharps container.
-
Step 2: Container Selection and Labeling
-
Choose Appropriate Containers:
-
Use containers made of materials compatible with this compound and its solvents. Given its solubility, glass or appropriate plastic containers are suitable.[5]
-
Ensure containers have secure, leak-proof screw-on caps.[5] Avoid using corks or parafilm as primary seals.[5]
-
Do not overfill liquid waste containers; leave at least 10-20% headspace to allow for expansion.[4]
-
-
Properly Label all Containers:
-
Affix a "Hazardous Waste" label to each container as soon as waste is first added.[6][7]
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations or formulas).[4][7]
-
For mixtures, list all constituents and their approximate concentrations.[4]
-
The date of waste generation.[7]
-
The name of the principal investigator and the laboratory location (building and room number).[7]
-
An indication of the hazards (e.g., "Toxic," "Chemical Waste").
-
-
Step 3: Safe Storage Pending Disposal
-
Designate a Storage Area: Store waste in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.
-
Utilize Secondary Containment: Place waste containers in a secondary container, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[5] The secondary container should be large enough to hold 110% of the volume of the largest primary container.[5]
-
Maintain Closed Containers: Keep waste containers securely closed at all times, except when adding waste.[5][6]
Step 4: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not dispose of this compound waste down the drain or in the regular trash.[4][7]
-
Provide Necessary Documentation: Complete any required waste disposal forms, accurately listing the contents of each container.
Experimental Protocol: Decontamination of Labware
For non-disposable labware contaminated with this compound, a triple-rinse procedure is recommended.
-
Initial Rinse: Rinse the glassware or equipment with a suitable solvent in which this compound is soluble (e.g., acetone, ethyl acetate). Collect this rinsate as hazardous liquid waste.
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.
-
Final Rinse: Perform a final rinse with the solvent.
-
Aqueous Rinse: After the solvent rinses, wash the labware with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific Environmental Health & Safety guidelines for detailed local requirements.
References
- 1. This compound | C14H13NO2 | CID 68230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CAS:523-64-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling Flindersine
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Flindersine in a laboratory setting. The information herein is compiled to ensure the safety of all personnel and to establish clear operational and disposal protocols. Given the absence of a comprehensive Safety Data Sheet (SDS) specifically for this compound, the following recommendations are based on the safety profiles of analogous compounds, namely quinoline and the broader class of furoquinoline alkaloids. This compound is a furoquinoline alkaloid.[1] It is imperative to handle this compound with a high degree of caution, assuming it may possess hazards similar to related structures, which include potential carcinogenicity, toxicity, and mutagenicity.[1][2][3]
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is presented below. This data is essential for understanding its behavior and for planning experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | PubChem |
| Molecular Weight | 227.26 g/mol | PubChem[4] |
| IUPAC Name | 2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one | PubChem[4] |
| Appearance | Not explicitly stated, handle as a solid. | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | ChemFaces |
Personal Protective Equipment (PPE) and Engineering Controls
Due to the potential hazards associated with this compound, a stringent PPE and engineering control regimen is mandatory. The following table outlines the minimum requirements for handling this compound.
| PPE/Control | Specification | Rationale |
| Primary Engineering Control | Chemical Fume Hood | To prevent inhalation of any dusts or aerosols. |
| Hand Protection | Nitrile Gloves | Provides a barrier against skin contact.[2][5] Gloves must be inspected before use and disposed of after handling. |
| Eye Protection | Safety Goggles or a Face Shield | To protect against splashes or airborne particles. |
| Body Protection | Fully buttoned Laboratory Coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If weighing or generating dust, a NIOSH-approved respirator may be necessary. | To minimize inhalation exposure. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow diagram outlines the procedural steps from preparation to cleanup.
Caption: Procedural workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and decisive action is required.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution. |
| Major Spill | Evacuate the area and notify the appropriate safety personnel. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste. |
| Liquid Waste | Collect in a labeled, sealed, and appropriate solvent waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of as solid hazardous waste. |
Logical Relationship for Safety Protocol
The following diagram illustrates the hierarchical approach to ensuring safety when working with this compound, starting with the most effective control measures.
Caption: Hierarchy of controls for mitigating this compound exposure.
Disclaimer: The information provided in this document is intended as a guide for trained professionals and is based on the properties of analogous compounds. It is not a substitute for a formal risk assessment. Always consult with your institution's environmental health and safety department for specific guidance and protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
